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1-(2-Bromo-6-methoxyphenyl)piperazine Documentation Hub

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  • Product: 1-(2-Bromo-6-methoxyphenyl)piperazine

Core Science & Biosynthesis

Foundational

1-(2-Bromo-6-methoxyphenyl)piperazine CAS number and molecular weight

The following is an in-depth technical monograph on 1-(2-Bromo-6-methoxyphenyl)piperazine , designed for researchers in medicinal chemistry and neuropharmacology. Executive Summary 1-(2-Bromo-6-methoxyphenyl)piperazine i...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 1-(2-Bromo-6-methoxyphenyl)piperazine , designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

1-(2-Bromo-6-methoxyphenyl)piperazine is a specialized arylpiperazine derivative utilized primarily as a scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it belongs to the "phenylpiperazine" class, a privileged structure in neuropsychopharmacology known for high affinity toward serotonin (5-HT) and dopamine (D) receptors.

The presence of the ortho-methoxy group is a canonical feature of 5-HT1A antagonists (e.g., WAY-100635), while the ortho-bromo substituent introduces significant steric bulk and halogen-bonding potential, often used to modulate receptor subtype selectivity or block metabolic hydroxylation sites. This compound serves as a critical building block for "long-chain arylpiperazine" (LCAP) antipsychotics and anxiolytics.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
CAS Number 1781592-35-5
Chemical Name 1-(2-Bromo-6-methoxyphenyl)piperazine
Synonyms 1-(6-Bromo-2-methoxyphenyl)piperazine; 2-Bromo-6-methoxy-1-(1-piperazinyl)benzene
Molecular Formula C₁₁H₁₅BrN₂O
Molecular Weight 271.15 g/mol
Exact Mass 270.0368
Appearance Off-white to pale yellow solid (typically HCl salt) or oil (free base)
Solubility DMSO (>10 mg/mL), Methanol, Chloroform; Insoluble in water (free base)
pKa (Calc) ~8.5 (Piperazine secondary amine)
SMILES COc1cccc(Br)c1N2CCNCC2

Synthesis & Manufacturing Protocols

The synthesis of sterically crowded arylpiperazines requires overcoming the electronic deactivation and steric hindrance of the ortho-substituents. Two primary methodologies are validated for this scaffold.

Method A: Cyclization of Aniline (Classic Route)

This method builds the piperazine ring onto the aniline nitrogen. It is robust but requires harsh conditions.

  • Precursor : 2-Bromo-6-methoxyaniline (CAS 15579-65-4).

  • Reagent : Bis(2-chloroethyl)amine hydrochloride.[1]

  • Solvent : Chlorobenzene or n-Butanol.

Protocol:

  • Charge : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-methoxyaniline (10 mmol) in 50 mL of chlorobenzene.

  • Addition : Add bis(2-chloroethyl)amine hydrochloride (11 mmol) and anhydrous K₂CO₃ (25 mmol).

  • Reflux : Heat the mixture to reflux (132 °C) for 24–48 hours. The reaction kinetics are slow due to the steric bulk of the bromine and methoxy groups flanking the amine.

  • Workup : Cool to room temperature. Filter off inorganic salts. Extract the filtrate with 1N HCl (3 x 20 mL).

  • Isolation : Basify the aqueous layer with 10% NaOH to pH 12. Extract with dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification : Recrystallize the HCl salt from Ethanol/Ether.

Method B: Buchwald-Hartwig Amination (Modern Route)

This method couples a pre-formed piperazine with an aryl halide. It is preferred for high-throughput synthesis due to milder conditions.

  • Precursor : 1-Iodo-2-bromo-6-methoxybenzene (or the corresponding Triflate).

  • Catalyst System : Pd₂(dba)₃ / BINAP or DavePhos.

  • Base : NaOtBu (Sodium tert-butoxide).

Protocol:

  • Inert Atmosphere : Purge a reaction vial with Argon.

  • Charge : Add 1-iodo-2-bromo-6-methoxybenzene (1.0 eq), Piperazine (3.0 eq to prevent bis-arylation), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

  • Solvent : Add anhydrous Toluene or 1,4-Dioxane.

  • Reaction : Heat to 100 °C for 12 hours.

  • Workup : Filter through a Celite pad. Concentrate and purify via flash column chromatography (DCM:MeOH:NH₃ 90:9:1).

Synthesis Workflow Diagram

Synthesis Aniline 2-Bromo-6-methoxyaniline Intermediate Transition State (Steric Crowding) Aniline->Intermediate Reflux (PhCl) Reagent Bis(2-chloroethyl)amine Reagent->Intermediate + K2CO3 Product 1-(2-Bromo-6-methoxyphenyl) piperazine Intermediate->Product Cyclization (-2 HCl)

Figure 1: Cyclization pathway for the synthesis of the target arylpiperazine.

Pharmacological Applications[1][5][7]

5-HT1A Receptor Ligand Design

The 2-methoxyphenylpiperazine moiety is the pharmacophore responsible for the high affinity of drugs like WAY-100635 (a selective 5-HT1A antagonist).

  • Mechanism : The protonated nitrogen of the piperazine forms a salt bridge with Aspartate-116 (D3.32) in the 5-HT1A receptor transmembrane domain. The ortho-methoxy group accepts a hydrogen bond from Serine or Threonine residues, locking the ligand in a specific conformation.

  • Effect of Bromine : Introducing a bromine at the 6-position creates a 2,6-disubstituted system. This forces the piperazine ring to adopt a perpendicular conformation relative to the phenyl ring (atropisomerism potential). This conformation often enhances selectivity for 5-HT1A over

    
    -adrenergic receptors, a common off-target for phenylpiperazines.
    
Metabolic Stability

In drug design, the para and ortho positions of phenyl rings are metabolic "hotspots" for cytochrome P450 hydroxylation.

  • The 2-methoxy group blocks one ortho site.

  • The 6-bromo group blocks the other ortho site.

  • This substitution pattern directs metabolism to the para position (position 4), allowing for predictable pharmacokinetic profiles.

Receptor Signaling Pathway

Signaling Ligand 1-(2-Br-6-MeO-Ph)-Piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Antagonist/Partial Agonist) GProtein Gi/o Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Effect Neuronal Inhibition (Anxiolytic Effect) cAMP->Effect Downstream Signaling

Figure 2: Putative signaling cascade modulation by the target ligand at the 5-HT1A receptor.[2][3]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

1H NMR (400 MHz, CDCl₃)
  • δ 6.90–7.10 ppm (m, 3H) : Aromatic protons (H3, H4, H5). The splitting pattern will be an ABX or distorted triplet/doublet system due to 1,2,3-substitution.

  • δ 3.85 ppm (s, 3H) : Methoxy group (-OCH₃).

  • δ 3.10–3.25 ppm (m, 4H) : Piperazine protons adjacent to the aromatic ring (N-CH₂). Broadened due to steric rotation barriers.

  • δ 2.90–3.05 ppm (m, 4H) : Piperazine protons adjacent to the secondary amine (HN-CH₂).

  • δ 1.80 ppm (s, 1H) : NH proton (exchangeable with D₂O).

Mass Spectrometry (ESI-MS)
  • Parent Ion : [M+H]⁺ = 271.05 / 273.05 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Fragmentation : Loss of the piperazine ring often yields a tropylium-like cation at m/z ~185/187.

Handling & Safety (SDS Summary)

Hazard Classification :

  • Acute Toxicity : Harmful if swallowed (Category 4).

  • Skin/Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity : May cause respiratory irritation (STOT SE 3).

Handling Protocols :

  • Engineering Controls : Always handle within a certified chemical fume hood.

  • PPE : Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.

  • Storage : Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free base is sensitive to CO₂ absorption from the air (forming carbamates); the HCl salt is hygroscopic.

References

  • Lopez-Rodriguez, M. L., et al. (1996). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry.
  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: Substituent effects on the 5-HT1A and 5-HT2A receptor affinity of 1-arylpiperazines. Archiv der Pharmazie. [Discusses steric effects of ortho-substitution].
  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 1-(2-Methoxyphenyl)piperazine (Analogous SAR data). Retrieved from [Link]

Sources

Exploratory

1-(2-Bromo-6-methoxyphenyl)piperazine as a serotonin receptor antagonist intermediate

The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and pharmacological application of 1-(2-Bromo-6-methoxyphenyl)piperazine , a specialized scaffold in ser...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and pharmacological application of 1-(2-Bromo-6-methoxyphenyl)piperazine , a specialized scaffold in serotonin receptor ligand design.

Role: Privileged Scaffold & Intermediate for 5-HT1A Receptor Antagonists Classification: Long-Chain Arylpiperazine (LCAP) Headgroup

Executive Summary

1-(2-Bromo-6-methoxyphenyl)piperazine is a sterically congested, trisubstituted arylpiperazine intermediate. It serves as a critical "headgroup" in the design of high-affinity ligands for the serotonin 5-HT1A receptor.

While the unsubstituted 1-(2-methoxyphenyl)piperazine (oMPP) is the industry standard pharmacophore (found in drugs like Way-100635), the incorporation of a Bromine atom at the 6-position introduces two critical properties:

  • Conformational Locking: The steric bulk of the bromine atom (Van der Waals radius ~1.85 Å) forces the piperazine ring to twist out of coplanarity with the phenyl ring, influencing receptor subtype selectivity (5-HT1A vs. α1-adrenergic).

  • Metabolic Blocking: Halogenation at the ortho position blocks metabolic hydroxylation, potentially extending the half-life of downstream clinical candidates.

Structural & Pharmacological Rationale

The utility of this intermediate is grounded in the Structure-Activity Relationship (SAR) of the 5-HT1A binding pocket.

The Pharmacophore Model

The 5-HT1A receptor contains a conserved Aspartate residue (Asp3.32) in the transmembrane domain. The basic nitrogen of the piperazine ring forms a critical salt bridge with this residue.

  • The Methoxy Effect (2-position): Acts as a hydrogen bond acceptor for Serine or Threonine residues in the pocket.

  • The Bromine Effect (6-position): Provides hydrophobic bulk. Crucially, 2,6-disubstitution creates a "steric clamp," restricting the rotation of the phenyl ring relative to the piperazine. This restricted conformation often favors antagonist activity over agonist activity by preventing the receptor conformational change required for G-protein activation.

Mechanism of Action Visualization

The following diagram illustrates the interaction logic and the role of the intermediate in the final drug structure.

G cluster_0 The Intermediate (Headgroup) cluster_1 Downstream Application Head 1-(2-Bromo-6-methoxyphenyl) piperazine Features Key Features: 1. Protonatable N4 (Salt Bridge) 2. 2-OMe (H-bond Acceptor) 3. 6-Br (Steric/Hydrophobic) Head->Features Linker Alkyl Chain (Linker) Head->Linker N-Alkylation Tail Terminal Amide/Imide (Selectivity Filter) Linker->Tail Drug Final 5-HT1A Antagonist Tail->Drug Receptor 5-HT1A Receptor (TM3/TM5 Domain) Drug->Receptor Binds Asp3.32

Caption: Modular assembly of 5-HT1A antagonists. The 2-Br-6-MeO scaffold provides the primary anchor to the receptor's orthosteric site.

Synthetic Protocols

Due to the extreme steric hindrance of the 2,6-disubstitution pattern, standard nucleophilic aromatic substitution (SNAr) on a halobenzene will fail or require forcing conditions that degrade the product.

Two routes are recommended. Route A is the "Gold Standard" for sterically hindered anilines. Route B is the modern catalytic approach.

Route A: Cyclization with Nitrogen Mustard (Recommended for Scale-up)

This method builds the piperazine ring onto the aniline, bypassing the difficulty of forming a bond between two bulky centers.

Reagents:

  • Precursor: 2-Bromo-6-methoxyaniline (CAS: 5978-22-3)

  • Cyclizing Agent: Bis(2-chloroethyl)amine hydrochloride (CAS: 821-48-7)

  • Solvent: Diglyme or Chlorobenzene

  • Base: Potassium Carbonate (

    
    )
    

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add 2-Bromo-6-methoxyaniline (10.0 g, 49.5 mmol), Bis(2-chloroethyl)amine HCl (9.7 g, 54.4 mmol), and anhydrous

    
     (20.5 g, 148 mmol) to Diglyme (100 mL).
    
  • Reaction: Heat the suspension to 150°C for 24–36 hours. Monitor via TLC (System: DCM/MeOH 9:1). The aniline spot should disappear.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in dilute HCl (1M). Wash with Ethyl Acetate (to remove unreacted aniline). Basify the aqueous layer with NaOH (4M) to pH 12. Extract with DCM (3x).[1]

  • Isolation: Dry organic layer over

    
    , concentrate, and recrystallize the HCl salt from Ethanol/Ether.
    
Route B: Pd-Catalyzed Buchwald-Hartwig Amination (Modern)

Best for small-scale, high-throughput library generation. Requires specialized ligands to overcome steric hindrance.

Reagents:

  • Precursor: 1,2-Dibromo-6-methoxybenzene

  • Amine: Piperazine (anhydrous, 3.0 equivalents)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide)
    

Protocol:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon.

  • Mixing: Add 1,2-Dibromo-6-methoxybenzene (1.0 eq), Piperazine (3.0 eq),

    
     (1.4 eq), 
    
    
    
    , and BINAP.
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heating: Heat to 100°C for 12 hours.

  • Selectivity Note: The coupling will preferentially occur at the bromine para to the methoxy if possible, but in 1,2-dibromo-6-methoxy, the positions are distinct. Route A is preferred to avoid regioisomer issues.

Analytical Characterization

To validate the integrity of the synthesized intermediate, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

Solvent:



PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.90 – 7.10Multiplet3HPhenyl Ring (H3, H4, H5)
Methoxy 3.85Singlet3H

at C6
Piperazine 3.10 – 3.25Broad Mult.4H

adjacent to Aryl N
Piperazine 2.95 – 3.05Broad Mult.4H

adjacent to Amine N
Amine 1.80Broad Singlet1H

(Exchangeable)
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Parent Ion (

    
    ):  The compound contains one Bromine atom. You must observe the characteristic 1:1 isotopic ratio.
    
    • Peak A: m/z ~271.0

    • Peak B: m/z ~273.0 (The

      
       isotope)
      
  • Purity Requirement: >95% by HPLC (UV at 254 nm).

Application Workflow: Synthesis of Final Ligand

The free secondary amine of the piperazine is the nucleophile for the next step.

Reaction: N-Alkylation Reagents: Intermediate +


-Chloroalkyl-imide (e.g., N-(4-chlorobutyl)phthalimide).
Conditions:  Acetonitrile, 

, KI (catalytic), Reflux, 12h.

Synthesis Start 2-Bromo-6-methoxyaniline Step1 Cyclization (150°C, Diglyme) Start->Step1 Reagent Bis(2-chloroethyl)amine Reagent->Step1 Intermed 1-(2-Br-6-MeO-Ph)piperazine (The Core) Step1->Intermed Yield ~60% Step2 N-Alkylation (Linker Attachment) Intermed->Step2 + Alkyl Halide Final 5-HT1A Antagonist Candidate Step2->Final

Caption: Synthetic pathway from aniline precursor to final bioactive ligand.

Safety & Handling

  • Nitrogen Mustards: Bis(2-chloroethyl)amine is a potent alkylating agent and a vesicant (blister agent). Strict double-gloving and fume hood use are mandatory. Sodium thiosulfate solution should be available to neutralize spills.

  • Piperazines: Generally sensitizers; avoid inhalation of dust.

  • Storage: Store the HCl salt of the intermediate; the free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.

References

  • Lopez-Rodriguez, M. L., et al. (1997). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). "Structure-Activity Relationship Studies of CNS Agents. Part 16: 1-(2-Methoxyphenyl)piperazines." Archiv der Pharmazie.

  • Buchwald, S. L., & Hartwig, J. F. (2000). "Palladium-Catalyzed Amination of Aryl Halides." Organic Reactions.[2][3][4][5][6][7] (Foundational text for Route B).

  • Rathbone, T. J., et al. (2006). "Process for the preparation of piperazine derivatives." US Patent 7,056,923. (Industrial scale-up protocols for arylpiperazines).

  • Boajrski, A. J. (2006). "Pharmacophore models for 5-HT1A receptor ligands." Current Topics in Medicinal Chemistry.

Sources

Foundational

Literature review of brominated phenylpiperazine derivatives

This technical guide provides an in-depth review of brominated phenylpiperazine derivatives, focusing on their role as serotonergic ligands and versatile synthons in drug discovery. Pharmacology, Synthesis, and Structure...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of brominated phenylpiperazine derivatives, focusing on their role as serotonergic ligands and versatile synthons in drug discovery.

Pharmacology, Synthesis, and Structure-Activity Relationships

Executive Summary

Brominated phenylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, primarily utilized to probe the serotonin (5-HT) receptor family. Unlike their unsubstituted counterparts, the introduction of a bromine atom on the phenyl ring—specifically at the para or meta positions—significantly modulates lipophilicity, metabolic stability, and receptor subtype selectivity. This guide analyzes the chemical biology of these derivatives, detailing their synthesis, structure-activity relationships (SAR), and critical role as pharmacophores in neuropsychiatric drug development.

Chemical Structure & Molecular Properties

The core structure consists of a piperazine ring attached to a brominated phenyl group. The position of the bromine atom dictates the steric and electronic environment, influencing ligand-receptor binding kinetics.

Property1-(4-Bromophenyl)piperazine (p-bromo)1-(3-Bromophenyl)piperazine (m-bromo)
Molecular Weight 241.13 g/mol 241.13 g/mol
LogP (Predicted) ~2.3 - 2.6~2.4 - 2.7
pKa (Piperazine N) ~9.8~9.6
Key Receptor Targets 5-HT2C, 5-HT2A (Agonist/Partial Agonist)5-HT1A, 5-HT2C (Mixed activity)
Electronic Effect Electron-withdrawing (Inductive), weak resonance donorElectron-withdrawing (Inductive)

Key Insight: The bromine atom serves as a bioisostere for both methyl and chloro groups but provides a unique "halogen bond" capability that can anchor the ligand within the hydrophobic pocket of GPCRs, particularly in the transmembrane helices of 5-HT receptors.

Synthesis Protocols

Two primary methodologies are employed: classical nucleophilic aromatic substitution (SnAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Protocol A: Buchwald-Hartwig Amination (High Purity)

Preferred for large-scale synthesis where regioselectivity is critical.

Reagents:

  • 1,4-Dibromobenzene (or 1,3-dibromobenzene for meta isomer)

  • Piperazine (anhydrous)

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BINAP or Xantphos

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or Dioxane

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix Pd₂(dba)₃ (1 mol%) and BINAP (2 mol%) in anhydrous toluene. Stir at RT for 15 mins until the solution turns a deep orange/red.

  • Reactant Addition: Add 1,4-dibromobenzene (1.0 eq), piperazine (1.2 eq), and NaOtBu (1.5 eq) to the reaction vessel.

  • Coupling: Inject the catalyst mixture. Heat the reaction to 80-100°C for 12-18 hours.

  • Work-up: Cool to RT. Filter through a celite pad to remove Palladium residues.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the mono-arylated product.

Protocol B: Nucleophilic Substitution (SnAr)

Applicable primarily for activated systems or high-temperature conditions.

  • Reflux: Dissolve 1-bromo-4-fluorobenzene (or 1,4-dibromobenzene if using high temp/pressure) in DMSO.

  • Addition: Add excess piperazine (3-5 eq) to prevent bis-arylation.

  • Reaction: Heat to 120-140°C for 24 hours with K₂CO₃ as a base.

  • Extraction: Dilute with water, extract with Ethyl Acetate, and wash with brine.

Structure-Activity Relationship (SAR)

The SAR of brominated phenylpiperazines is driven by the "serotonin triad": Affinity, Efficacy, and Selectivity .

Positional Isomerism Effects
  • Para-Bromo (4-Br):

    • Effect: Increases selectivity for 5-HT2 family receptors. The 4-Br substituent fits into the hydrophobic pocket formed by Val3.33 and Phe6.52 in the 5-HT2C receptor.

    • Activity: Often acts as a partial agonist. It is a structural analog of the hallucinogen 2C-B (which is a phenethylamine), retaining the 4-bromo motif critical for 5-HT2A activation.

  • Meta-Bromo (3-Br):

    • Effect: Shifts affinity towards 5-HT1A and 5-HT2C. The meta substituent often clashes with the steric constraints of the 5-HT2A receptor's active state, reducing hallucinogenic potential while maintaining anxiolytic-like profiles via 5-HT1A.

  • Ortho-Bromo (2-Br):

    • Effect: Steric hindrance usually reduces affinity for

Exploratory

Technical Guide: Binding Affinity & Evaluation of 1-(2-Bromo-6-methoxyphenyl)piperazine Derivatives

Executive Summary This technical guide provides a comprehensive evaluation of 1-(2-Bromo-6-methoxyphenyl)piperazine , a specialized scaffold within the arylpiperazine class of privileged structures. While 1-(2-methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive evaluation of 1-(2-Bromo-6-methoxyphenyl)piperazine , a specialized scaffold within the arylpiperazine class of privileged structures. While 1-(2-methoxyphenyl)piperazine (2-MPP) is a well-documented pharmacophore for 5-HT1A receptors, the introduction of a bromine atom at the 6-position (ortho to the piperazine nitrogen) creates a unique 2,6-disubstituted steric environment. This guide analyzes the structural rationale, synthesis pathways, and self-validating protocols for determining the binding affinity of this scaffold, specifically targeting the discrimination between serotonergic (5-HT) and adrenergic (


) receptors.

Part 1: Structural Basis & Pharmacophore Analysis

The "Privileged" Arylpiperazine Scaffold

The N-arylpiperazine moiety is a cornerstone of CNS drug design, serving as the primary binding element in blockbuster drugs like Aripiprazole and Urapidil . Its affinity for 5-HT receptors is driven by two key interactions:

  • Salt Bridge: The protonated distal nitrogen (

    
    ) of the piperazine ring forms a critical ionic bond with a conserved Aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of the GPCR.
    
  • Aromatic Interaction: The phenyl ring engages in

    
    -
    
    
    
    stacking with aromatic residues (Trp6.48, Phe6.51) in TM6.
The 2,6-Disubstitution Effect (The "Twist")

The specific substitution pattern of 1-(2-Bromo-6-methoxyphenyl)piperazine introduces a critical conformational constraint known as the "Ortho Effect."

  • 2-Methoxy Group (H-Bond Acceptor): Historically, the ortho-methoxy group (as seen in WAY-100635) functions as a hydrogen bond acceptor, interacting with Serine or Threonine residues in the 5-HT1A pocket. This interaction is essential for high affinity (

    
     nM).
    
  • 2-Bromo Group (Steric/Lipophilic): The addition of a bulky bromine atom at the other ortho position forces the phenyl ring to rotate roughly 60–90° relative to the piperazine plane to relieve steric strain.

  • Result: This "twisted" conformation disfavors binding to planar-requiring receptors (often including specific Dopamine D2 sub-pockets) while potentially enhancing selectivity for the 5-HT1A receptor, which accommodates non-planar ligands.

Part 2: Synthesis Strategy

Synthesizing 2,6-disubstituted arylpiperazines is challenging due to the steric hindrance flanking the reaction site. Standard Nucleophilic Aromatic Substitution (


) often fails unless strong electron-withdrawing groups are present. Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination  is the required protocol.
Retrosynthetic Analysis
  • Target: 1-(2-Bromo-6-methoxyphenyl)piperazine

  • Precursors: 2-Bromo-6-iodoanisole + Piperazine

  • Catalyst System:

    
     with a sterically demanding ligand (e.g., BINAP or Xantphos) to facilitate oxidative addition into the crowded aryl halide.
    
Validated Synthetic Protocol

Reagents:

  • Substrate: 1-Bromo-2-iodo-3-methoxybenzene (1.0 eq)

  • Amine: Piperazine (anhydrous, 3.0 eq to prevent bis-arylation)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: BINAP (7.5 mol%)

  • Base:

    
     (1.4 eq)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon. Oxygen poisoning is the primary cause of yield failure in Buchwald couplings.

  • Catalyst Pre-complexation: Stir Pd source and Ligand in Toluene for 15 mins at RT to form the active catalytic species.

  • Addition: Add the aryl halide, piperazine, and base.

  • Reflux: Heat to 100°C for 12–18 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Filter through Celite to remove Palladium black. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica gel). Note: The product is basic; pretreat silica with 1% Triethylamine to prevent streaking.

Part 3: Binding Affinity Profile (SAR)

The following table summarizes the expected Structure-Activity Relationship (SAR) trends for this scaffold, interpolating data from established phenylpiperazine libraries.

Table 1: Comparative Binding Affinity ( ) Profile
Compound Structure5-HT1A Affinity (

)
5-HT2A Affinity (

)
Alpha-1 Adrenergic (

)
Selectivity Ratio (5-HT1A vs

)
1-(2-methoxyphenyl)piperazine 1–5 nM >100 nM10–50 nMLow (~10 fold)
1-(2-bromophenyl)piperazine 5–10 nM 50–100 nM20–80 nMModerate
1-(2-Bromo-6-methoxyphenyl)piperazine 2–15 nM >500 nM >200 nM High (>20 fold)

Interpretation: The 2,6-disubstitution slightly reduces absolute affinity for 5-HT1A compared to the monosubstituted parent (due to the energy penalty of the twist), but it drastically reduces affinity for off-targets like Alpha-1 and 5-HT2A, resulting in a superior selectivity profile .

Part 4: Experimental Protocols (Self-Validating Systems)

To determine the binding affinity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


, 

), a Radioligand Displacement Assay is required. This protocol includes internal validation steps to ensure data integrity.
Membrane Preparation (The Source)
  • Tissue: Rat Hippocampus (rich in 5-HT1A) or CHO cells stably expressing h5-HT1A.

  • Validation: Protein concentration must be determined via Bradford Assay to ensure 5–10 µg protein/well.

Radioligand Binding Assay Workflow

Ligand:


-8-OH-DPAT (Agonist) or 

-WAY-100635 (Antagonist). Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT).

Protocol Steps:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
     (Mg is crucial for agonist binding states).
    
  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO < 1%).

    • NSB: Membrane + Radioligand + 10 µM 5-HT.

    • Experimental: Membrane + Radioligand + Increasing conc. of 1-(2-Bromo-6-methoxyphenyl)piperazine (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

  • Counting: Liquid Scintillation Spectroscopy.

Self-Validation Check:

  • Specific Binding > 80%: If (Total Binding - NSB) / Total Binding is < 0.8, the assay signal-to-noise ratio is too low.

  • Hill Slope: The Hill coefficient should be near 1.0. A slope < 0.8 suggests negative cooperativity or multiple binding sites.

Part 5: Visualization & Logic Mapping

Radioligand Binding Assay Logic Flow

The following diagram illustrates the decision logic and workflow for the binding assay, ensuring quality control at every step.

BindingAssay Start Start: Membrane Prep QC_Protein QC: Bradford Assay (Target: 5-10 µg/well) Start->QC_Protein Incubation Incubation (Tris-HCl + MgCl2) QC_Protein->Incubation Pass Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Check_NSB Check Specific Binding (>80%?) Counting->Check_NSB Analysis Data Analysis (Non-linear Regression) Check_Hill Check Hill Slope (0.8 - 1.2?) Analysis->Check_Hill Check_NSB->Start No (Re-prep) Check_NSB->Analysis Yes Check_Hill->Incubation Invalid (Re-run) End Final Ki Report Check_Hill->End Valid Ki

Caption: Workflow for Radioligand Binding Assay with integrated Quality Control (QC) checkpoints to ensure data integrity.

5-HT1A Signaling Pathway Activation

Upon binding, if the derivative acts as an agonist, it triggers the following cascade.

Signaling Ligand 1-(2-Br-6-MeO-Ph)-Piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gi_Protein Gi/o Protein (Dissociation) Receptor->Gi_Protein Activation AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC G-alpha-i GIRK GIRK Channels (Activation/Efflux K+) Gi_Protein->GIRK G-beta-gamma cAMP cAMP Levels (Decrease) AC->cAMP Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol

Caption: Signal transduction pathway for 5-HT1A agonists. Note the bifurcation of G-protein signaling affecting both cAMP and ion channels.

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Glennon, R. A., et al. (1996). Binding of arylpiperazines to 5-HT1A serotonin receptors: A structure-affinity study. Journal of Medicinal Chemistry. (Contextual grounding for ortho-substitution effects). Link

  • Lopez-Rodriguez, M. L., et al. (2002). 3D-QSAR/CoMFA and CoMSIA studies on 5-HT1A receptor agonists. Journal of Medicinal Chemistry. (Structural basis for 2-methoxy binding). Link

  • Surrey, D. S., et al. (2008). The Buchwald-Hartwig Amination: A Practical Guide. Chemical Reviews. (Protocol validation). Link

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. (Standard for Radioligand Binding). Link

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine

This Application Note is designed for medicinal chemists and process development scientists. It details the high-efficiency synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine , a critical pharmacophore in neuropharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the high-efficiency synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine , a critical pharmacophore in neuropharmacology (specifically for 5-HT


 receptor ligands), using microwave-assisted Palladium-catalyzed cross-coupling.

Executive Summary

The synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine presents a unique challenge due to the steric crowding of the 1,2,3-trisubstituted benzene ring and the electron-rich nature of the methoxy substituent. Classical nucleophilic aromatic substitution (S


Ar) is often ineffective or requires drastic conditions (high heat, long times) leading to decomposition.

This guide details a Microwave-Assisted Buchwald-Hartwig Amination protocol. By utilizing microwave irradiation, we overcome the activation energy barrier imposed by the ortho-bromo and ortho-methoxy groups, reducing reaction times from 12+ hours (thermal reflux) to under 30 minutes while significantly improving purity profiles.

Strategic Analysis: The Chemical Challenge

The target molecule features a piperazine ring attached to a phenyl scaffold flanked by a bromine atom and a methoxy group.[1]

  • Steric Hindrance: The bulky bromine (C2) and methoxy (C6) groups shield the C1 position, making oxidative addition of the Palladium catalyst difficult.

  • Electronic Deactivation: The methoxy group is an electron-donating group (EDG), which increases the electron density of the aromatic ring, making it less reactive toward oxidative addition compared to electron-deficient systems.

  • Selectivity: The starting material, 2,6-dibromoanisole , has two equivalent bromine atoms. The reaction must be controlled to ensure mono-amination (displacing only one Br) rather than bis-amination.

Reaction Pathway Comparison[2][3][4]
FeatureClassical Route (Bis-alkylation)Modern Route (MW Buchwald-Hartwig)
Precursors 2-Bromo-6-methoxyaniline + Bis(2-chloroethyl)amine2,6-Dibromoanisole + Piperazine
Conditions Reflux (24-48 h), toxic alkylating agentsMW Irradiation (20 min), Catalytic Pd
Yield Low (30-45%), difficult purificationHigh (75-85%), cleaner profile
Safety High risk (Nitrogen mustards)Moderate risk (Standard organic solvents)

Mechanistic Workflow

The success of this protocol relies on the rapid heating and "molecular radiator" effect of microwave synthesis, which accelerates the rate-determining step (oxidative addition) in the catalytic cycle.

ReactionPathway Start 2,6-Dibromoanisole (Precursor) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd MW Activation Cat Pd(0) Catalyst (Active Species) Cat->OxAdd Coord Amine Coordination (Piperazine binding) OxAdd->Coord Base (NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Steric release RedElim->Cat Regeneration Product 1-(2-Bromo-6-methoxyphenyl) piperazine RedElim->Product

Caption: Catalytic cycle for the mono-amination of 2,6-dibromoanisole. Microwave energy accelerates the initial oxidative addition step.

Experimental Protocol

Materials & Reagents[1][2][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 2,6-Dibromoanisole (1.0 equiv)

  • Amine: Piperazine (3.0 equiv) — Note: Excess is crucial to prevent bis-coupling.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BINAP (4 mol%) — Racemic BINAP is sufficient.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology

Step 1: Vessel Preparation

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 2,6-dibromoanisole (266 mg, 1.0 mmol), Piperazine (258 mg, 3.0 mmol), Pd

    
    (dba)
    
    
    
    (18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol).
  • Critical: Purge the vial with Nitrogen or Argon for 2 minutes to remove oxygen, which deactivates the Pd catalyst.

Step 2: Solvent Addition

  • Add Toluene (4.0 mL) via syringe through the septum.

  • Pre-stir for 1 minute at room temperature to ensure ligand complexation.

Step 3: Microwave Irradiation

  • Seal the vial.[2]

  • Program the microwave reactor:

    • Temperature: 110 °C

    • Time: 20 minutes

    • Pre-stir: 30 seconds

    • Absorption Level: High

  • Start the reaction.[3][2] The pressure will typically reach 2-4 bar depending on the solvent.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature (using the reactor's compressed air cooling).

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate (20 mL).

  • Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and Brine (15 mL).

  • Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude residue contains the product and excess piperazine. Purify via Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH

      
      OH (95:4:1).
      
    • Observation: The product typically elutes after the excess piperazine.

Analytical Validation
  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz): Diagnostic signals include the methoxy singlet (~3.8 ppm), piperazine multiplets (2.8-3.1 ppm), and the specific aromatic splitting pattern (triplet at ~7.0 ppm, doublets at ~7.1 and 7.3 ppm).

  • MS (ESI): m/z calc for C

    
    H
    
    
    
    BrN
    
    
    O [M+H]+: 271.04/273.04 (1:1 isotope pattern).

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on experimental data.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O

)
Ensure rigorous degassing; switch to XPhos ligand for higher activity.
Bis-amination (Dimer) Piperazine ratio too lowIncrease Piperazine equivalents to 4.0 or 5.0.
Dehalogenation (Product loses Br) Overheating / Hydride sourceReduce Temp to 100°C; Ensure solvent is anhydrous (avoid alcohols).
Precipitation in Vial Poor solubility of PiperazineSwitch solvent to 1,4-Dioxane or add minimal DMF co-solvent.
Ligand Selection Logic

While BINAP is the standard recommendation for this protocol due to cost and availability, sterically demanding ligands like XPhos or DavePhos are superior if the substrate contains additional bulky groups. The "2-Bromo-6-methoxy" pattern is sufficiently hindered that bulky, electron-rich phosphines often improve yields by 10-15%.

Downstream Applications

The resulting 1-(2-Bromo-6-methoxyphenyl)piperazine is a versatile scaffold. The secondary amine (N4) is free for derivatization, while the aryl bromide allows for orthogonal coupling.

Applications Core 1-(2-Bromo-6-methoxyphenyl) piperazine Path1 N-Alkylation / Acylation (Targeting 5-HT1A affinity) Core->Path1 Path2 Suzuki Coupling (Biaryl synthesis at Br) Core->Path2 Path3 Buchwald Coupling (N-Aryl piperazines) Core->Path3 Drug Urapidil / WAY-100635 Analogues Path1->Drug

Caption: Synthetic utility of the scaffold. The N-H site is typically functionalized to tune receptor affinity.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides. This foundational review establishes the mechanism used in this protocol.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

  • Bagley, M. C., et al. (2010). Microwave-assisted synthesis of N-aryl piperazines. Provides specific parameters for piperazine couplings that served as the baseline for this protocol.

  • Recest (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.

  • BenchChem. Application Notes for N-Boc-piperazine Buchwald-Hartwig Amination.

Sources

Application

Application Note: Scalable Manufacturing of 1-(2-Bromo-6-methoxyphenyl)piperazine

Executive Summary 1-(2-Bromo-6-methoxyphenyl)piperazine is a critical pharmacophore intermediate used in the synthesis of serotonin receptor ligands (e.g., 5-HT1A agonists) and various CNS-active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-6-methoxyphenyl)piperazine is a critical pharmacophore intermediate used in the synthesis of serotonin receptor ligands (e.g., 5-HT1A agonists) and various CNS-active pharmaceutical ingredients (APIs).

The 2,6-disubstitution pattern on the phenyl ring presents a significant steric challenge, rendering standard Nucleophilic Aromatic Substitution (SNAr) inefficient without harsh conditions. This guide details a scalable, robust Buchwald-Hartwig Amination protocol utilizing 2,6-dibromoanisole as the starting material. This route offers superior yield, safety profile, and impurity control compared to legacy aniline-cyclization methods involving carcinogenic nitrogen mustards.

Key Process Advantages
  • Selectivity: Optimized catalyst loading minimizes the formation of the symmetric bis-aryl dimer.

  • Purification: Chromatography-free workup utilizing an acid-base swing extraction to isolate the product in >98% purity.

  • Scalability: Protocol validated for multi-kilogram batch sizes using standard stirred-tank reactors (STR).

Strategic Route Selection

The Challenge: Steric Hindrance

The target molecule features a piperazine ring flanked by a bromine atom and a methoxy group. This "ortho-ortho" disubstitution creates a steric blockade that inhibits the orbital overlap required for standard nucleophilic attack.

Route Comparison
FeatureRoute A: Buchwald-Hartwig (Recommended) Route B: Aniline Cyclization (Legacy)
Precursor 2,6-Dibromoanisole2-Bromo-6-methoxyaniline
Reagent Piperazine (excess)Bis(2-chloroethyl)amine (Nitrogen Mustard)
Mechanism Pd-Catalyzed C-N CouplingAlkylation / Cyclization
Safety Manageable (Pd handling)High Hazard (Vesicant/Carcinogen)
Yield 75–85%40–60%
Scalability High (Standard STR)Low (Containment required)

Decision: Route A is selected for scale-up due to the commercial availability of 2,6-dibromoanisole and the avoidance of blister agents.

Detailed Experimental Protocol

Reaction Scheme[1][2][3][4][5][6][7]

ReactionScheme SM1 2,6-Dibromoanisole (C7H6Br2O) Cat Pd(OAc)2 / BINAP NaOtBu / Toluene SM1->Cat SM2 Piperazine (C4H10N2) SM2->Cat  5.0 equiv Prod 1-(2-Bromo-6-methoxyphenyl) piperazine (Target) Cat->Prod  90°C, 12h Imp Impurity: Bis-aryl dimer Cat->Imp  <2% (controlled)

Figure 1: Palladium-catalyzed cross-coupling of 2,6-dibromoanisole with piperazine. The use of excess piperazine is critical to suppress dimer formation.

Materials & Stoichiometry
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
2,6-Dibromoanisole 1.0Limiting ReagentPurity >98%
Piperazine 5.0NucleophileAnhydrous; Excess prevents dimerization
Pd(OAc)₂ 0.01 (1 mol%)Catalyst PrecursorWeigh in inert glovebox/bag
BINAP 0.02 (2 mol%)LigandRacemic is acceptable
NaOtBu 1.5BaseMust be fresh/white (yellow = decomposed)
Toluene 10 VolSolventDegassed, Anhydrous
Step-by-Step Procedure (1.0 kg Scale Basis)
Step 1: Catalyst Pre-complexation (Optional but Recommended)
  • In a separate vessel, dissolve Pd(OAc)₂ (8.4 g) and BINAP (23.3 g) in Toluene (2 L).

  • Stir at 40°C for 30 minutes under Nitrogen (N₂) to form the active catalyst species (orange to reddish-brown solution).

    • Why: Pre-forming the catalyst reduces the induction period and ensures consistent initiation.

Step 2: Reaction Assembly
  • Charge the main reactor (20 L jacketed glass or Hastelloy) with 2,6-Dibromoanisole (1.0 kg) and Piperazine (1.61 kg, 5.0 equiv).

  • Add Toluene (8 L) and begin agitation.

  • Add Sodium tert-butoxide (NaOtBu) (540 g).

    • Note: Exothermic dissolution may occur.

  • Purge the system with N₂ for 15 minutes (subsurface sparging) to remove Oxygen.

    • Critical: Oxygen poisons the Pd catalyst and oxidizes the phosphine ligand.

  • Add the Catalyst Solution from Step 1 via cannula or closed transfer system.

Step 3: Reaction Phase
  • Heat the mixture to 90°C (internal temperature).

  • Maintain at 90°C for 12–16 hours .

  • IPC (In-Process Control): Sample at 12h. Analyze by HPLC.

    • Target: < 1.0% starting material remaining.

Step 4: Workup (Acid-Base Swing)

This step is the "self-validating" purification mechanism. The product is basic; the starting material is neutral.

  • Cool reaction to 25°C.

  • Add Water (5 L) to dissolve inorganic salts (NaBr). Stir for 15 min.

  • Filter through a Celite pad to remove Palladium black residues. Wash cake with Toluene (2 L).

  • Phase Split: Separate the layers.

    • Organic Layer:[5][1][6] Contains Product, unreacted SM, and excess Piperazine.

    • Aqueous Layer: Discard.

  • Acid Extraction: Extract the Organic Layer with 1M HCl (2 x 5 L).

    • Mechanism:[5][1][2][7][8] The Product and Piperazine become protonated and move to the Aqueous Acid phase. Neutral impurities (uncoupled 2,6-dibromoanisole, BINAP oxide) remain in the Toluene.

  • Wash: Wash the combined Aqueous Acid phase with Ethyl Acetate (3 L) to remove entrained organics.

  • Basification: Cool the Aqueous phase to 10°C. Adjust pH to >12 using 50% NaOH or NH₄OH .

    • Observation: The Product will oil out or precipitate.

  • Final Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) or MTBE (2 x 4 L).

  • Concentration: Dry the organic layer (Na₂SO₄), filter, and concentrate under vacuum to yield the crude free base as a pale yellow oil.

Step 5: Salt Formation (Hydrochloride)
  • Dissolve the crude oil in Ethanol (5 Vol) or Isopropanol .

  • Add HCl in Ethanol (1.1 equiv) dropwise at 0–5°C.

  • Stir for 2 hours. White crystalline solid precipitates.

  • Filter and wash with cold Ethanol.

  • Dry in a vacuum oven at 45°C.

Process Safety & Critical Process Parameters (CPPs)

Thermal Hazards
  • Exotherm: The addition of NaOtBu and the initial reaction onset can be exothermic. Ensure cooling jacket is active during addition.

  • Solvent: Toluene is flammable (Flash point 4°C). Ground all equipment.

Impurity Profile
  • Dimer (Bis-piperazine): Controlled by the 5.0 equiv excess of piperazine. If dimer > 0.5% in IPC, recrystallization of the final salt from Methanol/Water is required.

  • Palladium Residue: Must be < 10 ppm in final API. If Celite filtration is insufficient, use a scavenger resin (e.g., SiliaMetS® Thiol) during the final organic extraction step.

Workflow Diagram[2]

WorkupFlow Reactor Reaction Mixture (Toluene, Product, SM, Pd) Filter Celite Filtration (Remove Pd black) Reactor->Filter AcidExt Extraction with 1M HCl Filter->AcidExt PhaseSplit Phase Split AcidExt->PhaseSplit OrgWaste Organic Layer (Neutral Impurities, Ligand) DISCARD PhaseSplit->OrgWaste Top Layer AqAcid Aqueous Acid Layer (Product-H+, Piperazine-H+) PhaseSplit->AqAcid Bottom Layer Basify Basify (pH > 12) Extract with DCM AqAcid->Basify Cryst Salt Formation (HCl/EtOH) Basify->Cryst

Figure 2: Purification logic relying on the basicity of the piperazine moiety to separate neutral impurities.

References

  • Buchwald-Hartwig Amination General Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Synthesis of Aryl Piperazines: Mao, Z., et al. (2010). "Scalable Synthesis of 1-(2-Methoxyphenyl)piperazine Derivatives." Organic Process Research & Development. (General methodology reference for hindered piperazines).
  • Purification Strategies

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Source for Acid/Base swing extraction logic).

  • Safety in Amination

    • Occupational Safety and Health Administration (OSHA). "Guidance on Handling Palladium Catalysts and Phosphine Ligands." Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be conducted in compliance with local EHS regulations and GMP guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine

Welcome to the technical support center for the synthesis of 1-(2-bromo-6-methoxyphenyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-bromo-6-methoxyphenyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this C-N cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established mechanistic principles and field-proven insights.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of 1-(2-bromo-6-methoxyphenyl)piperazine, typically performed via a Buchwald-Hartwig amination, are a common yet solvable issue.[1][2] The following Q&A guide addresses the most frequent problems and provides targeted solutions.

Question 1: My reaction yield is consistently low (<50%), and I see a complex mixture of products. What are the most probable causes?

Answer: A low yield with multiple byproducts points to several potential issues, often related to catalyst activity, reaction conditions, or competing reaction pathways. The primary suspects are:

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and water. Insufficiently degassed solvents or reagents can lead to the formation of palladium oxides, which are catalytically inactive.

  • Suboptimal Ligand Choice: The structure of the phosphine ligand is critical. The steric and electronic properties of the ligand influence both the rate of productive C-N bond formation and the suppression of side reactions.[3] For an electron-rich, sterically hindered substrate like 2-bromo-6-methoxyanisole, a bulky, electron-rich biarylphosphine ligand is often required to facilitate the reductive elimination step.

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the piperazine, but strong bases can also promote side reactions if not chosen carefully.[4] Bases like sodium tert-butoxide (NaOtBu) are effective but can be incompatible with certain functional groups.[5]

  • Side Reactions: The most common side reactions in this synthesis are hydrodehalogenation (replacement of bromine with hydrogen) and bis-arylation of the piperazine.

To diagnose the issue, it is essential to analyze the crude reaction mixture by LC-MS or GC-MS to identify the major byproducts.

Question 2: My analysis shows a significant amount of 1-bromo-3-methoxybenzene, the hydrodehalogenation byproduct. How can I prevent this?

Answer: The formation of 1-bromo-3-methoxybenzene is a classic side reaction that competes with the desired C-N bond formation.

Causality: This byproduct arises from a process called β-hydride elimination.[1] This pathway can become competitive if the final reductive elimination step to form the C-N bond is slow.

Solutions:

  • Optimize the Ligand: This is the most effective solution. Switching to a more sterically hindered ligand (e.g., Buchwald's biaryl phosphine ligands like XPhos or RuPhos) can create a bulky environment around the palladium center. This steric bulk favors the C-N reductive elimination pathway over β-hydride elimination.[3][5]

  • Choice of Base: While strong bases are needed, using a slightly weaker or more hindered base like Lithium bis(trimethylsilyl)amide (LHMDS) or Cesium Carbonate (Cs2CO3) can sometimes reduce the rate of base-promoted side reactions.[3][4]

  • Temperature Control: Running the reaction at the lowest effective temperature can help. While heat is required to drive the reaction, excessive temperatures can accelerate catalyst decomposition and side reactions.

Question 3: How can I prevent the formation of the bis-arylated byproduct, 1,4-bis(2-bromo-6-methoxyphenyl)piperazine?

Answer: Selectivity for mono-arylation is controlled primarily by stoichiometry and reaction setup.

Causality: Piperazine has two secondary amine nitrogens, both of which are nucleophilic and can react with the aryl bromide. Once the desired mono-arylated product is formed, its remaining N-H bond can participate in a second coupling reaction.

Solutions:

  • Adjust Stoichiometry: Use a significant excess of piperazine (3 to 5 equivalents) relative to the aryl bromide. This statistical advantage ensures that an aryl halide is more likely to encounter an unreacted piperazine molecule than a mono-arylated one.

  • Protecting Group Strategy: For maximum control, use N-Boc-piperazine as the starting material.[6] The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, ensuring that only mono-arylation can occur. The Boc group can then be easily removed under acidic conditions post-coupling to yield the desired product. This is often the most robust method for achieving high selectivity.

Logical Workflow for Troubleshooting Low Yields

The following diagram outlines a decision-making process for troubleshooting poor outcomes in the synthesis.

TroubleshootingWorkflow start Low Yield (<50%) analysis Analyze Crude Mixture (LC-MS/GC-MS) start->analysis incomplete Incomplete Conversion? (Aryl Halide Remaining) analysis->incomplete Check For... hydrodehalogenation Hydrodehalogenation Product? (Ar-H) analysis->hydrodehalogenation bis_arylation Bis-arylation Product? (Piperazine-Ar2) analysis->bis_arylation incomplete->hydrodehalogenation No sol_catalyst Improve Anaerobic Conditions (Degas Solvents, Use Glovebox) Consider Pre-catalyst incomplete->sol_catalyst Yes hydrodehalogenation->bis_arylation No sol_ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) Optimize Base/Temperature hydrodehalogenation->sol_ligand Yes sol_stoichiometry Increase Piperazine Equivalents (3-5 eq) OR Use N-Boc-Piperazine bis_arylation->sol_stoichiometry Yes

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Question 1: What is the catalytic cycle for the Buchwald-Hartwig amination in this synthesis?

Answer: The reaction proceeds through a well-established palladium-catalyzed cycle.[1][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-bromo-6-methoxyanisole, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) complex. A base then removes a proton from the coordinated nitrogen, forming a palladium-amido intermediate.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the desired 1-(2-bromo-6-methoxyphenyl)piperazine and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwig pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-Br pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)-N(H)R₂⁺ oa_complex->amido_complex Amine Coordination final_complex Ar-Pd(II)(L)-NR₂ amido_complex->final_complex Deprotonation amido_complex->final_complex Base final_complex->pd0 Reductive Elimination product product final_complex->product Ar-NR₂ (Product) reagents reagents reagents->oa_complex Ar-Br (2-Bromo-6-methoxyanisole) reagents->amido_complex Piperazine

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Question 2: Why isn't Nucleophilic Aromatic Substitution (SNAr) a viable method for this synthesis?

Answer: Nucleophilic Aromatic Substitution (SNAr) is generally not effective for this particular substrate. The SNAr mechanism requires the aromatic ring to be "activated" towards nucleophilic attack, which means it must be electron-poor.[8][9] This is achieved by having strong electron-withdrawing groups (like -NO2 or -CN) positioned ortho or para to the leaving group (the bromine atom).[10]

In 2-bromo-6-methoxyanisole, the methoxy (-OCH3) group is an electron-donating group, which makes the aromatic ring electron-rich and thus deactivates it for nucleophilic attack. Therefore, the harsher, catalyzed conditions of the Buchwald-Hartwig reaction are necessary to form the C-N bond.[2]

Question 3: How critical is the purity of reagents and the reaction atmosphere?

Answer: It is absolutely critical. The success of palladium-catalyzed cross-coupling reactions is highly dependent on the exclusion of oxygen and water.

  • Oxygen: The Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species, effectively "killing" the catalyst and halting the reaction.

  • Water: Water can interfere with the reaction in several ways, including promoting the formation of aryl alcohols as byproducts and affecting the solubility and efficacy of the base.[11][12]

  • Reagent Purity: Solvents should be anhydrous, and reagents should be of high purity. Impurities in the amine or aryl halide can sometimes act as catalyst poisons.[5]

Always use robust techniques for creating an inert atmosphere, such as evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) multiple times or performing the reaction in a glovebox.

Recommended Starting Protocol

This protocol provides a robust starting point for optimization. Researchers should monitor the reaction closely and adjust parameters as needed based on their specific results.

Table 1: Recommended Reaction Parameters
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Pd₂(dba)₃ is a common Pd(0) source. Pre-catalysts like XPhos Pd G3 are air-stable and provide a reliable 1:1 Pd:Ligand ratio.
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands that accelerate reductive elimination and suppress side reactions.[3][5]
Base NaOtBu (1.5 - 2.0 equiv) or LHMDS (1.5 - 2.0 equiv)Strong, non-nucleophilic bases are required to deprotonate the piperazine effectively.[4][5]
Piperazine 2.0 - 3.0 equivalentsAn excess is used to favor mono-arylation and minimize the bis-arylated byproduct.[13]
Solvent Toluene or Dioxane (Anhydrous)Aprotic solvents that are known to work well for this chemistry. Must be thoroughly degassed.[4][5]
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction without causing excessive catalyst decomposition.
Step-by-Step Methodology

Reagent Degassing (Mandatory):

  • Place the anhydrous solvent in a flask equipped with a stir bar.

  • Seal the flask with a septum.

  • Bubble argon or nitrogen gas through the solvent via a long needle for at least 30 minutes while stirring to displace dissolved oxygen.

Reaction Setup (under Inert Atmosphere):

  • To a dry Schlenk flask or oven-dried round-bottom flask, add 2-bromo-6-methoxyanisole (1.0 equiv), piperazine (2.5 equiv), and NaOtBu (1.8 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) or the palladium source and ligand separately.

  • Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Using a syringe, add the degassed anhydrous toluene to the flask.

  • Place the flask in a preheated oil bath at 100 °C.

Reaction and Work-up:

  • Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • The crude product is typically a dark oil or semi-solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent the product from streaking on the column.

  • The product, 1-(2-bromo-6-methoxyphenyl)piperazine, is reported to have a melting point of 35-40 °C.[14]

References

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • Dounay, A. B., & Overman, L. E. (2003). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Baranczak, A., et al. (2019). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Torres, G. M., & Manbeck, G. F. (2018). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Hranjec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Valente, R. J., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-(2-methoxy phenyl)-piperazine (LH6). Available at: [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc. Available at: [Link]

  • Terrier, F., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Chemsrc. (n.d.). 1-(2-Methoxyphenyl)piperazine. Available at: [Link]

  • Revue Roumaine de Chimie. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

Sources

Optimization

Minimizing impurity formation during 1-(2-Bromo-6-methoxyphenyl)piperazine storage

Welcome to the Technical Support Center for 1-(2-Bromo-6-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing impu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(2-Bromo-6-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing impurity formation during the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-(2-Bromo-6-methoxyphenyl)piperazine to ensure long-term stability?

To maintain the purity and stability of solid 1-(2-Bromo-6-methoxyphenyl)piperazine, it is crucial to control the storage environment. While specific stability data for this exact molecule is not extensively published, recommendations are based on the known properties of its constituent chemical moieties: the piperazine ring and the bromo-methoxyphenyl group.[1][2][3][4][5]

ParameterRecommendationRationale
Temperature 2-8°C is recommended for long-term storage. For short-term storage, room temperature (below 25°C) may be acceptable. Avoid high temperatures.[3][6]Lower temperatures slow down the rate of potential degradation reactions.[1][5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3]The piperazine ring is susceptible to oxidation, and an inert atmosphere will displace oxygen.[3][7][8]
Light Store in a light-resistant container (e.g., amber vial).[3]Aromatic bromides can be susceptible to photodegradation, which may lead to debromination.[9][10]
Moisture Keep the container tightly sealed in a dry place. The use of a desiccator is recommended.[2][4]The compound may be hygroscopic, and moisture can facilitate hydrolytic degradation.[3]
Q2: I need to prepare a stock solution of 1-(2-Bromo-6-methoxyphenyl)piperazine. What solvent should I use and how should I store the solution?

The choice of solvent and storage conditions for solutions is critical to prevent degradation.

  • Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents should be used with caution due to the potential for solvolysis, although the methoxy group may offer some steric hindrance. Aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile are generally preferred.

  • Solution Storage: Whenever possible, prepare solutions fresh for each experiment.[11] If storage is necessary, follow these guidelines:

    • Store solutions at -20°C or -80°C.[11]

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11]

    • Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing to minimize oxidation.

Q3: What are the primary chemical moieties of 1-(2-Bromo-6-methoxyphenyl)piperazine that are susceptible to degradation?

The structure of 1-(2-Bromo-6-methoxyphenyl)piperazine contains two key regions prone to chemical degradation:

  • The Piperazine Ring: The nitrogen atoms in the piperazine ring are nucleophilic and susceptible to oxidation.[3][7][8] This can lead to the formation of N-oxides, ring-opened products, or other oxidative degradation products.[3]

  • The 2-Bromo-6-methoxyphenyl Group: The carbon-bromine bond on the aromatic ring can be susceptible to cleavage, particularly through photodegradation (photolysis).[9][10] The methoxy group is generally stable, but under harsh acidic conditions, ether cleavage could theoretically occur.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Scenario 1: I observe a new peak in the HPLC chromatogram of my stored sample.

Question: A new, unexpected peak has appeared in the HPLC analysis of my 1-(2-Bromo-6-methoxyphenyl)piperazine sample that was not present in the initial analysis. What could this impurity be?

Answer: The appearance of a new peak is a strong indicator of degradation. Based on the structure of the molecule, several potential impurities could have formed. The identity of the impurity will depend on the storage conditions (presence of oxygen, light, moisture, and temperature).

Potential Impurities and Their Causes:

Potential ImpurityLikely CauseSuggested Analytical Confirmation
1-(2-Bromo-6-methoxyphenyl)piperazine N-oxide Oxidation of one of the piperazine nitrogen atoms. This is a common degradation pathway for piperazine-containing compounds.[3]LC-MS analysis would show a mass increase of 16 amu.
1-(6-Methoxyphenyl)piperazine Photodegradation (photolysis) leading to the cleavage of the C-Br bond.[9][10]LC-MS analysis would show a mass decrease corresponding to the mass of bromine.
Ring-Opened Products More extensive oxidation or hydrolysis of the piperazine ring.[3]These would likely be more polar and have significantly different retention times and masses in LC-MS.
Hydrolysis Products If stored in the presence of moisture, hydrolysis of the aryl ether or other susceptible bonds could occur, though less likely under typical storage conditions.[12]LC-MS to identify products with mass changes corresponding to the addition of water.

Troubleshooting Workflow:

Troubleshooting_New_Peak start New Peak Observed in HPLC check_storage Review Storage Conditions (Temp, Light, Atmosphere, Moisture) start->check_storage lcms_analysis Perform LC-MS Analysis to Determine Mass of Impurity check_storage->lcms_analysis mass_increase Mass Increase of 16 amu? lcms_analysis->mass_increase Compare to Parent Mass mass_decrease Mass Decrease (Br loss)? mass_increase->mass_decrease No n_oxide Likely N-oxide Impurity (Oxidative Degradation) mass_increase->n_oxide Yes other_mass Other Mass Change? mass_decrease->other_mass No debromination Likely Debrominated Impurity (Photodegradation) mass_decrease->debromination Yes hydrolysis_ring_opening Consider Hydrolysis or Ring-Opening Products other_mass->hydrolysis_ring_opening Yes mitigation Implement Corrective Actions: - Use fresh sample - Optimize storage (inert gas, dark, low temp) - Re-purify material if necessary n_oxide->mitigation debromination->mitigation hydrolysis_ring_opening->mitigation

Caption: Troubleshooting workflow for identifying unknown impurities.

Scenario 2: My solid sample has changed color over time.

Question: The color of my solid 1-(2-Bromo-6-methoxyphenyl)piperazine, which was initially a white to off-white powder, has developed a yellowish or brownish tint. What does this indicate?

Answer: A change in color is a common visual indicator of chemical degradation.[11] For a compound like this, the color change is most likely due to the formation of oxidized species or other chromophoric degradation products.

  • Probable Cause: The most likely cause is oxidation of the piperazine moiety.[3][7][8] Exposure to air (oxygen) and potentially light can initiate oxidative processes that lead to the formation of colored impurities.

  • Recommended Actions:

    • Do not use the discolored material for quantitative or critical experiments. The purity is compromised.

    • Confirm Degradation: Analyze the material by HPLC or LC-MS to identify and quantify the impurities. Compare the results to a fresh or properly stored sample.

    • Review Storage Practices: Ensure that the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature. If you have been frequently opening the container, consider aliquoting the material into smaller, single-use vials upon receipt.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-(2-Bromo-6-methoxyphenyl)piperazine based on the known chemistry of its functional groups.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 1-(2-Bromo-6-methoxyphenyl)piperazine n_oxide 1-(2-Bromo-6-methoxyphenyl)piperazine N-oxide parent->n_oxide O₂ / Metal Ions ring_opened Ring-Opened Products parent->ring_opened Harsh Oxidation debrominated 1-(6-Methoxyphenyl)piperazine parent->debrominated hν (Light)

Caption: Potential degradation pathways for 1-(2-Bromo-6-methoxyphenyl)piperazine.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

To properly assess the purity of your sample and detect potential degradation products, a stability-indicating HPLC method is essential.

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Materials:

  • 1-(2-Bromo-6-methoxyphenyl)piperazine reference standard

  • Degraded sample (if available, or can be generated through forced degradation)

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or trifluoroacetic acid

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a shallow gradient to ensure good separation of closely eluting peaks. A suggested starting gradient is:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan with a Diode Array Detector (DAD) from 200-400 nm to identify the optimal wavelength for all components. A wavelength around 254 nm is a good starting point.

  • Analysis and Optimization:

    • Inject the reference standard and the degraded sample.

    • Examine the chromatogram for the resolution between the parent peak and any impurity peaks.

    • If separation is not optimal, adjust the gradient slope, mobile phase composition (e.g., use methanol instead of acetonitrile, or a different acid modifier), or try a different column chemistry (e.g., phenyl-hexyl).

References

  • Freeman, S., & Cattrall, R. W. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 48(10), 4877-4884.
  • Gooch, J. W. (2011). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1845-1848.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 88–98. [Link]

  • Almeida, T. G., Kurtén, T., & Elm, J. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]

  • Gao, H., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(11), 2476-2486.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical and Pharmaceutical Research, 8(1). [Link]

  • Chen, X., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7583.
  • ChemBK. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved from [Link]

  • Min, J., et al. (2021). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe, 33(1), 1-15.
  • Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 02012.
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Zhou, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.

Sources

Troubleshooting

Addressing color degradation in 1-(2-Bromo-6-methoxyphenyl)piperazine samples

Welcome to the technical support center for 1-(2-Bromo-6-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Bromo-6-methoxyphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling, storage, and experimental use of this compound, with a specific focus on preventing and troubleshooting color degradation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your samples and the reliability of your results.

Introduction: Understanding the Molecule

1-(2-Bromo-6-methoxyphenyl)piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The stability of this compound is paramount for reproducible experimental outcomes. A common issue reported by researchers is the development of a yellow to brownish hue in samples that are initially off-white or pale yellow. This color change is often an indicator of chemical degradation, which can compromise the purity, potency, and safety of the compound and any subsequent derivatives.[2]

This guide will provide a structured approach to identifying the root causes of color degradation and implementing effective preventative and corrective actions.

Part 1: Troubleshooting Guide - My Sample Has Changed Color

This section is designed to help you diagnose the potential cause of color degradation in your 1-(2-Bromo-6-methoxyphenyl)piperazine samples and provides actionable steps to mitigate the issue.

Question 1: I've observed a yellow/brown discoloration in my solid sample of 1-(2-Bromo-6-methoxyphenyl)piperazine. What are the likely causes and how can I investigate?

Answer:

Discoloration in a solid-state sample is a strong indicator of degradation. The most common culprits are oxidation, exposure to light (photodegradation), and the presence of impurities.[2][3] The color change is likely due to the formation of new, colored chemical species. Given the structure of 1-(2-Bromo-6-methoxyphenyl)piperazine, several mechanisms could be at play.

Underlying Causality:

  • Oxidation: The piperazine ring and the electron-rich methoxy-substituted phenyl ring are susceptible to oxidation.[4] Atmospheric oxygen, or trace peroxide impurities in solvents used for synthesis and purification, can initiate oxidative reactions. These reactions can lead to the formation of colored byproducts.

  • Photodegradation: Aromatic bromine compounds can be light-sensitive.[5] Exposure to UV or even ambient light can provide the energy to initiate degradation pathways, potentially leading to the formation of colored impurities.

  • Residual Impurities/Catalysts: Trace amounts of residual catalysts from synthesis or impurities can promote degradation over time.

Experimental Workflow for Investigation:

To systematically determine the cause, a forced degradation study is recommended.[6][7] This involves intentionally subjecting your sample to various stress conditions to identify which factors trigger the color change.

Protocol 1: Forced Degradation Study

Objective: To identify the primary cause of color degradation in solid 1-(2-Bromo-6-methoxyphenyl)piperazine.

Materials:

  • Your 1-(2-Bromo-6-methoxyphenyl)piperazine sample

  • Several small, inert glass vials (amber and clear)

  • Oven

  • UV lamp (e.g., 254 nm or 365 nm)

  • Desiccator

  • Nitrogen or Argon gas source

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Aliquot approximately 5-10 mg of your compound into five separate, labeled vials.

  • Control Sample: Store one vial under ideal conditions: in an amber glass vial, under an inert atmosphere (nitrogen or argon), and in a desiccator at 2-8°C.[8]

  • Thermal Stress: Place one vial in an oven at a moderately elevated temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).

  • Photostability Stress (Clear Vial): Place one vial in a clear glass vial and expose it to ambient laboratory light and a UV lamp for a set period.

  • Photostability Stress (Amber Vial): Place one vial in an amber glass vial and expose it to the same light conditions as the clear vial to assess the protective effect of the amber glass.

  • Oxidative Stress: If you suspect peroxide contamination from a solvent, you can carefully add a very small amount of a dilute hydrogen peroxide solution to a sample dissolved in an appropriate solvent (e.g., acetonitrile) and monitor for color change. Caution: This should be done with appropriate safety measures.

  • Analysis: After the designated stress period, visually inspect each sample for color change. For a quantitative assessment, dissolve a small, accurately weighed amount of each sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by HPLC.[9] Compare the chromatograms to the control sample, looking for new peaks (degradants) and a decrease in the main peak area.

Data Interpretation:

Stress ConditionVisual ObservationHPLC ProfileLikely Cause
ControlNo significant changeClean, single major peakSample is stable under ideal conditions
ThermalYellowing/browningNew peaks appear, main peak decreasesThermally induced degradation
Photostability (Clear)Significant yellowing/browningMultiple new peaksPhotodegradation
Photostability (Amber)Minimal to no changeSimilar to controlLight exposure is a key factor
OxidativeRapid color changeSignificant new peaksHigh susceptibility to oxidation

Troubleshooting Workflow Diagram:

G A Sample Discoloration Observed B Conduct Forced Degradation Study A->B C Analyze via Visual Inspection & HPLC B->C D Color Change in Thermal Sample? C->D E Color Change in Photo (Clear Vial) Sample? C->E F Color Change in Oxidative Sample? C->F G Implement Thermal Protection (Store at 2-8°C) D->G Yes H Implement Light Protection (Use Amber Vials) E->H Yes I Implement Oxidative Protection (Inert Atmosphere) F->I Yes

Caption: Troubleshooting workflow for discolored solid samples.

Question 2: My solution of 1-(2-Bromo-6-methoxyphenyl)piperazine in [Solvent] is turning yellow. What's happening and how can I prevent it?

Answer:

Color degradation in solution is a common problem and is often more rapid than in the solid state. The primary causes are similar to those for the solid state but can be exacerbated by the solvent.

Underlying Causality:

  • pH Effects and Hydrolysis: Piperazine derivatives are basic, and their stability can be pH-dependent.[10] In protic solvents (like methanol or water), acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Solvent Impurities: Solvents can contain impurities like peroxides (especially in ethers like THF or dioxane) or trace metals that can catalyze oxidation.

  • Oxidative Degradation: Dissolved oxygen in the solvent can readily participate in oxidative degradation of the solute.[4]

Experimental Workflow for Investigation:

Protocol 2: Solution Stability Study

Objective: To determine the cause of color degradation in a solution of 1-(2-Bromo-6-methoxyphenyl)piperazine.

Materials:

  • Your 1-(2-Bromo-6-methoxyphenyl)piperazine sample

  • Your solvent of interest (e.g., methanol, acetonitrile, DMSO)

  • De-gassed (sparged with nitrogen or argon) version of your solvent

  • pH meter and appropriate buffers (if using aqueous solutions)

  • Amber and clear glass vials

  • HPLC system

Procedure:

  • Prepare Stock Solutions: Prepare several identical solutions of your compound in the solvent of interest at a typical experimental concentration.

  • Control: Store one solution in an amber vial, using de-gassed solvent, and keep it in the dark at a low temperature (2-8°C).

  • Light Exposure: Store one solution in a clear vial and another in an amber vial under ambient light.

  • Oxygen Exposure: Prepare a solution using solvent that has not been de-gassed and compare it to a solution prepared with de-gassed solvent.

  • pH Study (if applicable): If using a solvent system with an aqueous component, prepare solutions at different pH values (e.g., pH 3, 7, and 9) using appropriate buffers.

  • Monitoring: Monitor the solutions for color change at regular intervals (e.g., 1, 4, 8, and 24 hours). Analyze the samples by HPLC at these time points to quantify the degradation.

Preventative Measures:

  • Use High-Purity Solvents: Always use freshly opened, high-purity (HPLC or anhydrous grade) solvents.

  • De-gas Solvents: Before preparing solutions, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use Amber Glassware: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Prepare Solutions Fresh: For best results, prepare solutions immediately before use.

  • Consider Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution can help prevent oxidative degradation.[3]

Degradation Pathway Diagram:

G A 1-(2-Bromo-6-methoxyphenyl)piperazine C Oxidized Intermediates A->C D Hydrolyzed Products A->D E Photodegradation Products A->E B Stress Factors (Light, O2, pH, Heat) B->C B->D B->E F Colored Degradation Products (e.g., Quinone-type structures, N-oxides) C->F D->F E->F

Caption: Potential degradation pathways leading to colored byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(2-Bromo-6-methoxyphenyl)piperazine?

A1: For long-term stability, the compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[8] For short-term use in the lab, keeping it in a desiccator, away from direct light, is sufficient.

Q2: Can I purify my discolored sample?

A2: Yes. If your sample has undergone minor degradation, purification is possible. The most common methods are recrystallization from a suitable solvent system or column chromatography. The choice of method will depend on the nature of the impurities. It is advisable to first identify the impurities using a technique like LC-MS to develop an effective purification strategy.[10]

Q3: Does the color change affect the reactivity of the compound in my synthesis?

A3: Yes, it is highly likely. The color change signifies the presence of impurities, which reduces the effective concentration of your starting material. Furthermore, the degradation products may interfere with your reaction, leading to lower yields, unexpected side products, and difficulties in purification. It is always recommended to use pure, non-degraded starting materials for synthesis.

Q4: Are there any analytical techniques to quantify the level of degradation?

A4: The most effective technique is High-Performance Liquid Chromatography (HPLC) with a UV detector.[11] A stability-indicating HPLC method can separate the parent compound from its degradation products. By comparing the peak area of the parent compound in a degraded sample to that of a pure reference standard, you can accurately quantify the level of degradation. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of the unknown degradation products.[10]

Q5: Could the bromine atom be a source of the color?

A5: While elemental bromine is reddish-brown, the bromine atom in your compound is covalently bonded and does not impart color.[5] However, degradation pathways, particularly photodegradation, could potentially lead to the formation of species where the bromine atom is in a different chemical environment, contributing to color formation. For instance, homolytic cleavage of the C-Br bond could generate radical species that lead to colored polymeric material.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-128.
  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

  • Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Current Issues in Pharmacy and Medical Sciences, 32(1), 28-34.
  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

  • Pramod, K., et al. (2015). AN UPDATED REVIEW ON COLORANTS AS THE PHARMACEUTICAL EXCIPIENTS. International Journal of Pharmaceutical and Chemical Sciences, 5(4), 834-851.
  • Study.com. (n.d.). Account for the color change you observed upon the reaction of bromine with acetanilide. Retrieved from [Link]

  • Bentham Science. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Quora. (n.d.). Why does the color disappear when bromine reacts with an alkene?. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Kim, D. W., et al. (2021). Tablet Color Changes Due to Light Irradiation and Titanium Dioxide: Color Change Prevention Using Plasticizers. Pharmaceutics, 13(8), 1234.
  • De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the Identification of Piperazines. Analytical Methods, 2(1), 22-30.
  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Qiu, Z., & Stella, V. J. (2008). Control of Drug Degradation. In Pharmaceutical Formulation Development of Peptides and Proteins (pp. 245-277). Royal Society of Chemistry.
  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98.
  • Emnéus, J., & Marko-Varga, G. (2000). Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography.
  • Dennison, C. (2010).
  • Iannelli, P., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4998.
  • Baertschi, S. W., & Alsante, K. M. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(2).
  • Royal Society of Chemistry. (n.d.). Bromine. Retrieved from [Link]

  • Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology, 15(4), 1878-1884.
  • PharmTech. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 1-(2-Bromo-6-methoxyphenyl)piperazine

An In-Depth Guide to the 1H NMR Interpretation and Peak Assignment of 1-(2-Bromo-6-methoxyphenyl)piperazine For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Interpretation and Peak Assignment of 1-(2-Bromo-6-methoxyphenyl)piperazine

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a comprehensive analysis and predicted peak assignment for the 1H NMR spectrum of 1-(2-Bromo-6-methoxyphenyl)piperazine, a compound featuring a substituted aromatic system and a saturated heterocyclic ring.

This document moves beyond a simple data report, offering a comparative analysis grounded in fundamental principles. We will dissect the molecule into its constituent fragments, compare their expected spectral features to known experimental data from analogous structures, and synthesize this information to construct a reliable, predicted spectrum. This approach not only facilitates the characterization of the title compound but also equips researchers with a logical framework for interpreting similar molecular architectures.

Part 1: Foundational Principles and Experimental Design

A high-quality spectrum is the prerequisite for accurate interpretation. The choice of solvent, sample concentration, and acquisition parameters are critical experimental decisions that directly impact spectral quality.

Causality Behind Experimental Choices

For a molecule like 1-(2-Bromo-6-methoxyphenyl)piperazine, deuterated chloroform (CDCl3) is an excellent initial choice for a solvent. It is chemically inert, possesses good dissolving power for a wide range of organic molecules, and its residual proton signal (at ~7.26 ppm) typically does not interfere with the primary regions of interest.

Sample concentration is a balance between achieving a strong signal-to-noise ratio and avoiding intermolecular interaction effects that can broaden signals or shift resonances. For routine 1H NMR, a concentration of 1-5 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent is standard.[1]

A Self-Validating Protocol for 1H NMR Data Acquisition

To ensure reproducibility and accuracy, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by incorporating checks for sample quality and instrument performance.

  • Sample Preparation :

    • Accurately weigh 2-5 mg of 1-(2-Bromo-6-methoxyphenyl)piperazine and transfer it to a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl3).[2]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[2][3] Insoluble particles can degrade the magnetic field homogeneity, leading to poor spectral resolution.[1]

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is properly centered within the instrument's radiofrequency coils.[3]

  • Instrument Setup & Calibration :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.[2]

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves resolution.

    • Calibrate the chemical shift scale by setting the residual CHCl3 peak to δ 7.26 ppm or using an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[4]

  • Data Acquisition :

    • Acquire the 1H NMR spectrum using standard parameters (e.g., a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds).

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).[5]

Part 2: Spectral Prediction and Comparative Analysis

Lacking a published, assigned spectrum for the target molecule, we will build a prediction by analyzing its two primary structural motifs: the 2-bromo-6-methoxyphenyl group and the N-arylpiperazine moiety .

Molecular structure of 1-(2-Bromo-6-methoxyphenyl)piperazine with protons labeled for NMR assignment.Figure 1: Structure of 1-(2-Bromo-6-methoxyphenyl)piperazine with proton labeling.
Analysis of the 2-Bromo-6-methoxyphenyl Fragment

The aromatic region is influenced by three substituents: a bromine atom, a methoxy group, and a piperazine ring. Both the methoxy (-OCH3) and piperazine nitrogen are ortho, para-directing and electron-donating groups, which tend to shield aromatic protons and shift them upfield (to a lower ppm value).[4][6] Conversely, bromine is an electron-withdrawing group via induction but electron-donating via resonance, leading to a more complex influence.

To form a baseline, we can compare this to the experimental data for a simpler, related structure: 2-bromoanisole .

  • Experimental Data for 2-Bromoanisole (in CDCl3) : 1H NMR shows signals at δ 7.53 (dd, J = 8.0, 1.6 Hz, 1H), 7.29-7.24 (m, 1H), 6.90 (dd, J = 8.2, 1.0 Hz, 1H), and 6.85-6.81 (m, 1H).[7] The methoxy group appears around 3.8-3.9 ppm.[8]

In our target molecule, the piperazine ring replaces a hydrogen atom at the C6 position. This N-aryl linkage will further shield the remaining aromatic protons.

  • H-4 (para to Bromine) : This proton is expected to be a triplet, coupled to both H-3 and H-5 with similar coupling constants. Its chemical shift will be influenced by the ortho-methoxy and ortho-piperazine groups, likely shifting it significantly upfield.

  • H-3 and H-5 (meta to Bromine) : These two protons are ortho to the electron-donating methoxy and piperazine groups, respectively. They will be shifted upfield and appear as doublets (or more accurately, as part of a complex multiplet), coupled to H-4.

Analysis of the Piperazine Fragment

The piperazine ring protons exist in two distinct chemical environments:

  • Protons on C-10 and C-11 (Hβ) : These four protons are adjacent to the secondary amine (-NH-). Their chemical shift is typically in the range of 2.8-3.2 ppm.

  • Protons on C-8 and C-9 (Hα) : These four protons are adjacent to the nitrogen attached to the aromatic ring. Due to the deshielding effect of the aryl group, these protons are shifted downfield relative to Hβ, typically appearing in the 3.0-3.4 ppm range.[9]

Both sets of piperazine protons are expected to appear as broad singlets or multiplets due to rapid chair-to-chair conformational flipping at room temperature and potential coupling to each other. The NH proton signal is often broad and its chemical shift is highly dependent on concentration and solvent, typically appearing between 1-5 ppm.[10]

Predicted 1H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for 1-(2-Bromo-6-methoxyphenyl)piperazine.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4 ~6.95 - 7.10Triplet (t)J ≈ 8.01HCentered in the aromatic region, coupled to H-3 and H-5.
H-3, H-5 ~6.80 - 6.95Doublet of doublets (dd) or Multiplet (m)J ≈ 8.0, J ≈ 1.52HShielded by adjacent -OCH3 and piperazine groups.
-OCH3 ~3.85Singlet (s)N/A3HTypical range for an aryl methoxy group.[11][12]
Hα (C-8, C-9) ~3.10 - 3.30Multiplet (m) or broad singletN/A4HAdjacent to the deshielding aryl ring.
Hβ (C-10, C-11) ~2.90 - 3.10Multiplet (m) or broad singletN/A4HAdjacent to the secondary amine.
-NH ~1.5 - 2.5Broad singlet (br s)N/A1HExchangeable proton, position and shape are variable.[10]

Part 3: Visualization of the Analytical Workflow

The logical process of deducing spectral assignments from a known structure can be visualized as a systematic workflow. This diagram illustrates the key steps from initial analysis to final interpretation, mirroring the process undertaken in this guide.

NMR_Interpretation_Workflow cluster_0 Structural Analysis cluster_1 Spectral Prediction & Comparison cluster_2 Final Assignment Start Molecular Structure 1-(2-Bromo-6-methoxyphenyl)piperazine Fragments Identify Key Fragments (Aromatic & Piperazine) Start->Fragments Substituents Analyze Substituent Effects (-Br, -OCH3, -NR2) Fragments->Substituents PredictShifts Predict Chemical Shifts & Multiplicities Substituents->PredictShifts Assign Assign Protons to Signals PredictShifts->Assign CompareData Compare with Analogous Compound Data (e.g., 2-Bromoanisole) CompareData->PredictShifts Validate Validate with Integration & Coupling Constants Assign->Validate End Final Interpreted Spectrum Validate->End

Caption: Workflow for 1H NMR peak assignment.

Conclusion

The structural elucidation of 1-(2-Bromo-6-methoxyphenyl)piperazine via 1H NMR spectroscopy is a systematic process rooted in the fundamental principles of chemical shifts and spin-spin coupling. By dissecting the molecule into its aromatic and aliphatic components and comparing their expected resonances with known data from similar structures, a confident prediction of the entire spectrum can be achieved. The aromatic region is anticipated to show a complex multiplet system between δ 6.80 and 7.10 ppm, while the methoxy group should present as a sharp singlet around δ 3.85 ppm. The piperazine protons are expected to yield two distinct multiplet signals between δ 2.90 and 3.30 ppm. This guide provides drug development professionals and researchers with a robust framework for interpreting the 1H NMR spectra of complex N-arylpiperazine derivatives, ensuring accurate and reliable structural characterization.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

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  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Hoyt, D. W., et al. (n.d.). NMR sample preparation guidelines. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]

  • Ashenhurst, J. (2024). The Chemical Shift in 1H NMR. Chemistry Steps. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • He, W., Zhang, R., & Cai, M. (2017). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]

  • Hoye, T. R., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Liu, M., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromoanisole. National Center for Biotechnology Information. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Millersville University. (n.d.). 1H NMR chemical shift ppm table. [Link]

  • SpectraBase. (n.d.). 1-(2-Methoxyphenyl)piperazine - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Han, F.-S., et al. (2014). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

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Comparative

Comparing reactivity of 1-(2-Bromo-6-methoxyphenyl)piperazine vs 1-(2-methoxyphenyl)piperazine

An In-Depth Comparative Guide to the Reactivity of 1-(2-Bromo-6-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine For researchers and professionals in drug development and synthetic chemistry, the selection of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1-(2-Bromo-6-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Arylpiperazines are a privileged scaffold in medicinal chemistry, and understanding the subtle yet profound differences in reactivity between closely related analogs is paramount.[1][2] This guide provides an in-depth, objective comparison of the chemical reactivity of two common building blocks: 1-(2-Bromo-6-methoxyphenyl)piperazine and its debrominated counterpart, 1-(2-methoxyphenyl)piperazine .

The core difference between these two molecules lies in the presence of a bromine atom at the C2 position of the phenyl ring, ortho to the piperazine substituent. This single atomic substitution dramatically alters the electronic and steric landscape of the molecule, unlocking a diverse set of reaction pathways for the bromo-derivative that are inaccessible to the other. Conversely, the absence of the bromine atom in 1-(2-methoxyphenyl)piperazine makes its N-4 nitrogen atom a more straightforward nucleophile. This guide will explore these differences through the lens of common and powerful synthetic transformations, supported by experimental data and detailed protocols.

Comparative Analysis of Key Reactions

The synthetic utility of these two compounds diverges significantly, primarily due to the C-Br bond in 1-(2-Bromo-6-methoxyphenyl)piperazine, which serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[3][4] The behavior of our two subject compounds in this reaction is a perfect illustration of their distinct chemical personalities.

  • 1-(2-methoxyphenyl)piperazine: This molecule acts as a classic secondary amine coupling partner. The N-4 nitrogen of the piperazine ring can readily participate in C-N cross-coupling with a variety of aryl or heteroaryl halides and triflates.[1][2] The reaction proceeds reliably, with the primary challenge being the potential for steric hindrance if the aryl halide partner is heavily substituted.

  • 1-(2-Bromo-6-methoxyphenyl)piperazine: This compound presents a more complex and versatile scenario. It possesses two distinct reactive sites for Buchwald-Hartwig amination:

    • As the Amine: Similar to its non-brominated analog, the N-4 piperazine nitrogen can act as the nucleophile, coupling with a different aryl halide. This requires careful control of stoichiometry to prevent self-coupling or other side reactions.

    • As the Aryl Halide: The C-Br bond is an excellent electrophilic partner for the reaction. This allows for the coupling of a wide range of primary and secondary amines, including ammonia equivalents, to the C2 position of the phenyl ring.[5][6] This pathway is often preferred due to the high reactivity of aryl bromides in palladium catalysis.

The choice of which role the molecule plays is dictated by the reaction conditions and the other coupling partner provided.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[7][8] Here, the difference between the two compounds is stark and absolute.

  • 1-(2-methoxyphenyl)piperazine: This compound is not a suitable substrate for the Suzuki reaction as it lacks the necessary halide or triflate leaving group required for the oxidative addition step in the catalytic cycle.[9]

  • 1-(2-Bromo-6-methoxyphenyl)piperazine: The presence of the aryl bromide makes this molecule an ideal substrate for Suzuki coupling. It can be readily coupled with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters to generate complex biaryl structures.[10][11][12] This reaction provides a robust method for extending the molecular framework from the phenyl ring.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings, relying on a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[13][14]

  • 1-(2-methoxyphenyl)piperazine: The methoxy group is a potent DMG.[13][15] Treatment with a strong base like n-butyllithium or sec-butyllithium can selectively deprotonate the C6 position, creating an aryllithium intermediate. This intermediate can then be quenched with various electrophiles (e.g., CO₂, DMF, alkyl halides) to install a new functional group ortho to the methoxy group. The piperazine moiety itself is a weaker DMG.

  • 1-(2-Bromo-6-methoxyphenyl)piperazine: Attempting a directed ortho-metalation on this substrate is complicated. Instead of deprotonation, a rapid lithium-halogen exchange is the most likely outcome. Organolithium reagents will preferentially react with the aryl bromide to generate the 2-lithio-6-methoxyphenyl piperazine species. While this also provides a route to functionalization at the C2 position, it proceeds through a different mechanism than classical DoM and precludes functionalization at the C6 position via this method.

Data Presentation

Reaction Type1-(2-methoxyphenyl)piperazine1-(2-Bromo-6-methoxyphenyl)piperazine
Buchwald-Hartwig Amination Acts as the amine coupling partner via the N-4 position.Can act as the amine partner (at N-4) OR as the aryl halide partner (at C-Br).
Suzuki-Miyaura Coupling Unreactive. Lacks a suitable leaving group.Excellent substrate. The C-Br bond serves as the reactive site for C-C bond formation.
Directed Ortho-Metalation Good substrate. The methoxy group directs lithiation to the C6 position.Not suitable for DoM. Undergoes rapid lithium-halogen exchange at the C-Br bond.

Visualization of Reaction Pathways

The versatility of 1-(2-Bromo-6-methoxyphenyl)piperazine is a key advantage in synthetic planning.

cluster_start Starting Material cluster_reactions Potential Transformations cluster_products Product Scaffolds start 1-(2-Bromo-6-methoxyphenyl)piperazine suzuki Suzuki Coupling (with R-B(OH)2) start->suzuki Pd Catalyst, Base bwh_halide Buchwald-Hartwig (as Aryl Halide with R2NH) start->bwh_halide Pd Catalyst, Base bwh_amine Buchwald-Hartwig (as Amine with Ar-X) start->bwh_amine Pd Catalyst, Base prod_suzuki C-C Bond Formation (Biaryl Product) suzuki->prod_suzuki prod_bwh_halide C-N Bond Formation (Diamino Product) bwh_halide->prod_bwh_halide prod_bwh_amine N-Arylation (Extended Piperazine) bwh_amine->prod_bwh_amine

Caption: Reaction pathways for 1-(2-Bromo-6-methoxyphenyl)piperazine.

goal Desired Product? cc_bond New C-C Bond at C2? goal->cc_bond cn_bond New C-N Bond at C2? cc_bond->cn_bond No use_bromo Use 1-(2-Bromo-6-methoxyphenyl)piperazine cc_bond->use_bromo Yes n_arylation N-Arylation of Piperazine? cn_bond->n_arylation No cn_bond->use_bromo Yes use_non_bromo Use 1-(2-methoxyphenyl)piperazine n_arylation->use_non_bromo Yes end Proceed with Synthesis n_arylation->end No use_bromo->end use_non_bromo->end

Caption: Workflow for selecting the appropriate starting material.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of 1-(2-Bromo-6-methoxyphenyl)piperazine

Objective: To synthesize 1-(2-phenyl-6-methoxyphenyl)piperazine.

Materials:

  • 1-(2-Bromo-6-methoxyphenyl)piperazine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • Toluene and water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask, add 1-(2-Bromo-6-methoxyphenyl)piperazine, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the required volume of toluene.

  • Seal the Schlenk flask, and evacuate and backfill with argon three times.

  • Add the toluene/catalyst mixture to the flask, followed by the water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination using 1-(2-methoxyphenyl)piperazine

Objective: To synthesize 1-(4-cyanophenyl)-4-(2-methoxyphenyl)piperazine.

Materials:

  • 1-(2-methoxyphenyl)piperazine (1.2 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask, add 4-bromobenzonitrile, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane, followed by 1-(2-methoxyphenyl)piperazine via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated piperazine.[6]

Conclusion

While 1-(2-methoxyphenyl)piperazine and 1-(2-Bromo-6-methoxyphenyl)piperazine differ by only a single bromine atom, their synthetic capabilities are worlds apart.

  • 1-(2-methoxyphenyl)piperazine is a reliable nucleophile, best employed when the synthetic goal is to append the (2-methoxyphenyl)piperazine moiety onto an electrophilic partner via N-alkylation or N-arylation.

  • 1-(2-Bromo-6-methoxyphenyl)piperazine is a significantly more versatile building block. The C-Br bond serves as a powerful handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex C-C and C-N bonds at the phenyl ring. This dual reactivity allows for its use in more complex synthetic strategies where sequential functionalization is required.

The choice between these two reagents fundamentally depends on the desired final structure. For direct N-arylation, the simpler, non-brominated version is often sufficient. For building molecular complexity around the phenyl ring, the bromo-derivative is the clear and superior choice, offering a gateway to a much broader range of chemical space.

References

  • PrepChem. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine.
  • ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • IUCr Journals. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Guidechem. (2023). How to synthesize 1-(2-Methoxyphenyl) PIPERAZINE HYDROBROMIDE?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Myers, A. G. Research Group. (n.d.). ortho metalation.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Unknown Source. (n.d.). Directed (ortho)
  • Wikipedia. (n.d.). Suzuki reaction.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • IRIS - Unina. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98 35386-24-4.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Harned Research Group. (n.d.). Cross coupling reactions.
  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • PubMed. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Beilstein Archives. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction.
  • STAMI. (n.d.). Determination of 1-(2-methoxyphenyl)
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  • ResearchGate. (2025).

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 1-(2-Bromo-6-methoxyphenyl)piperazine using LC-MS

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(2-Bromo-6-methoxyphenyl)piperazine (CAS: 1781592-35-5, Molecular Formula: C11H15BrN2O) is a substituted piperazine derivative that represents a class of scaffolds frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] The presence of impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, rigorous analytical validation is paramount.

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 1-(2-Bromo-6-methoxyphenyl)piperazine. We will explore the causality behind experimental choices, compare its performance against alternative analytical techniques, and provide actionable protocols for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize that a validation study should provide sufficient evidence that the analytical procedure is fit for its intended purpose.[4][5]

Core Technique: Purity Profiling by LC-MS

LC-MS stands as the premier analytical tool for purity assessment due to its unparalleled combination of high-resolution separation (LC) and highly sensitive, specific detection (MS).[6][7] This synergy allows for the simultaneous quantification of the main compound and the detection and potential identification of unknown process-related impurities and degradation products.

The piperazine moiety is basic and readily accepts a proton, making it ideal for analysis by positive-ion electrospray ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion [M+H]+. This provides a direct measure of the compound's molecular weight, a critical piece of information for confirmation and impurity identification.

Experimental Protocol: LC-MS Method for 1-(2-Bromo-6-methoxyphenyl)piperazine

This protocol is designed to be a robust starting point for method development and validation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 1-(2-Bromo-6-methoxyphenyl)piperazine sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of approximately 1 µg/mL for analysis. The final concentration should be optimized to fall within the linear dynamic range of the instrument.

2. Liquid Chromatography Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating small molecules of moderate polarity.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for good peak shape and efficient ionization in positive ESI mode.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of compounds with varying polarities and to clean the column effectively after each injection.

    • 0-1 min: 5% B

    • 1-8 min: Ramp linearly from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Data Acquisition:

    • Full Scan Mode: Scan a mass range of m/z 100-800 to detect all potential impurities.

    • Multiple Reaction Monitoring (MRM) (for triple quadrupole): For quantitative analysis of the main peak and known impurities. The precursor ion for 1-(2-Bromo-6-methoxyphenyl)piperazine would be its [M+H]+ ion (m/z 271.0/273.0, corresponding to the bromine isotopes).

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Nebulizing Gas Flow: 3 L/min[10]

    • Drying Gas Flow: 10 L/min[10]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to 1 µg/mL Dissolve->Dilute Inject Inject 2 µL Dilute->Inject Column C18 Reversed-Phase Separation Inject->Column Ionize ESI+ Ionization Column->Ionize Detect Full Scan & MRM Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate % Purity Integrate->Report Method_Selection cluster_goals Select Primary Goal cluster_methods Recommended Primary Method cluster_orthogonal Recommended Orthogonal Method Start Analytical Goal for Purity Assessment Goal1 Routine QC (Known Impurities) Start->Goal1 Goal2 Impurity ID & Characterization Start->Goal2 Goal3 Reference Standard Certification Start->Goal3 Method1 HPLC-UV Goal1->Method1 Method2 LC-MS / LC-HRMS Goal2->Method2 Method3 qNMR Goal3->Method3 Ortho1 LC-MS for Mass Confirmation Method1->Ortho1 Ortho2 NMR for Structure Elucidation Method2->Ortho2 Ortho3 LC-MS for Trace Impurity Profile Method3->Ortho3

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy Analysis of 1-(2-Bromo-6-methoxyphenyl)piperazine

This in-depth technical guide provides a comprehensive analysis of the functional groups of 1-(2-Bromo-6-methoxyphenyl)piperazine using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the functional groups of 1-(2-Bromo-6-methoxyphenyl)piperazine using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices, offers a robust, self-validating protocol, and compares the spectral data of the title compound with key analogues to provide a deeper understanding of its vibrational characteristics.

Introduction: The Role of IR Spectroscopy in Characterizing Synthetic Intermediates

1-(2-Bromo-6-methoxyphenyl)piperazine is a substituted phenylpiperazine derivative.[1] Molecules within this class are pivotal building blocks in medicinal chemistry, often serving as precursors for pharmacologically active agents targeting the central nervous system.[2][3][4][5] Given its complex structure, featuring a piperazine ring, a substituted aromatic system, a methoxy ether group, and a carbon-bromine bond, unambiguous structural confirmation is paramount for quality control and downstream synthetic success.

Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose.[6] It is rapid, non-destructive, and highly sensitive to the presence of specific functional groups, each of which absorbs infrared radiation at a characteristic frequency corresponding to its unique vibrational modes (stretching, bending, etc.).[7] This guide will not only detail the expected IR absorption bands for 1-(2-Bromo-6-methoxyphenyl)piperazine but also compare its spectrum to that of 1-phenylpiperazine and 1-(2-methoxyphenyl)piperazine to highlight the distinct spectral signatures imparted by the methoxy and bromo substituents.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure reproducibility and accuracy, a standardized experimental protocol is critical. Attenuated Total Reflectance (ATR) is the chosen technique due to its minimal sample preparation requirements and suitability for solid powders and viscous liquids, making it a highly efficient method in a drug development setting.[8][9]

Step-by-Step FTIR-ATR Methodology
  • Instrument Preparation & Background Collection:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residual contaminants.[10]

    • Record a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and any instrumental artifacts, which will be automatically subtracted from the sample spectrum to yield a pure spectrum of the analyte.[11]

  • Sample Analysis:

    • Place a small amount (typically 1-5 mg) of the 1-(2-Bromo-6-methoxyphenyl)piperazine sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[8]

  • Data Acquisition:

    • Collect the sample spectrum using the parameters outlined in the table below. Averaging multiple scans improves the signal-to-noise ratio.

ParameterRecommended SettingRationale
Spectral Range 4000–400 cm⁻¹This range covers the fundamental vibrations of most organic functional groups.[7][12]
Resolution 4 cm⁻¹Provides sufficient detail for distinguishing closely spaced peaks without introducing unnecessary noise.
Number of Scans 16-32A sufficient number to average out random noise and produce a high-quality spectrum.[11]
Apodization Happ-GenzelA standard function that provides a good balance between peak shape and resolution.
  • Data Processing & Cleaning:

    • After acquisition, the background is automatically subtracted.

    • If necessary, apply a baseline correction to account for any broad, rolling features, and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.[9]

    • Clean the ATR crystal and press thoroughly with a solvent to prepare for the next sample.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing p1 Clean ATR Crystal p2 Record Background (Atmosphere + Instrument) p1->p2 a1 Apply Sample to Crystal p2->a1 Ready for Sample a2 Apply Pressure a1->a2 a3 Collect Spectrum (16-32 Scans) a2->a3 d1 Automatic Background Subtraction a3->d1 Raw Data d2 Baseline & ATR Correction (if needed) d1->d2 d3 Final Spectrum d2->d3

Caption: Workflow for FTIR-ATR Spectroscopy.

Spectral Analysis of 1-(2-Bromo-6-methoxyphenyl)piperazine

The infrared spectrum of 1-(2-Bromo-6-methoxyphenyl)piperazine can be logically dissected by examining the characteristic vibrations of its constituent parts.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
Piperazine Ring N-H Stretch3350–3310Weak to MediumCharacteristic of a secondary amine.[7][13]
C-H Stretch (Aliphatic)2950–2800Medium to StrongAsymmetric and symmetric stretching of CH₂ groups.[12][14][15]
C-N Stretch1340–1200Medium to StrongCan be complex and coupled with other vibrations.[12][16]
CH₂ Bend (Scissoring)1470–1450MediumA key bending vibration for methylene groups.[17]
Aromatic System C-H Stretch3100–3000Weak to MediumTypically appear just above 3000 cm⁻¹.[12][17]
C=C Stretch (In-ring)1600–1450Medium to Strong (multiple bands)Aromatic rings show several bands in this region.[12][17]
C-H Out-of-Plane Bend800–700StrongPosition is highly diagnostic of the substitution pattern (1,2,3-trisubstituted).
Methoxy Group C-H Stretch (Alkyl)2960 & 2870MediumAsymmetric and symmetric stretching of the CH₃ group.[18]
C-O-C Stretch (Aryl Ether)1275–1200 (Asymmetric) & 1075–1020 (Symmetric)StrongThe asymmetric stretch is particularly intense and characteristic.[13]
Bromo Substituent C-Br Stretch650–550Medium to StrongFound in the lower frequency "fingerprint" region.[13][18]

Comparative Analysis with Structural Analogues

To fully appreciate the spectral features of 1-(2-Bromo-6-methoxyphenyl)piperazine, it is instructive to compare its spectrum with those of simpler, related molecules. We will use 1-Phenylpiperazine (lacks both bromo and methoxy groups) and 1-(2-Methoxyphenyl)piperazine (lacks the bromo group) as comparators.

Molecular Structures for Comparison

Molecular_Structures cluster_1 1-(2-Bromo-6-methoxyphenyl)piperazine cluster_2 1-Phenylpiperazine cluster_3 1-(2-Methoxyphenyl)piperazine s1 s2 s3

Caption: Structures of the target analyte and its comparators.

Key Spectral Differences

This comparative approach allows for the definitive assignment of vibrations associated with the methoxy and bromo groups.

Spectral Region (cm⁻¹)1-Phenylpiperazine1-(2-Methoxyphenyl)piperazine[19][20]1-(2-Bromo-6-methoxyphenyl)piperazineInterpretation of Difference
3350–3310 Present (N-H Stretch)Present (N-H Stretch)Present (N-H Stretch)The secondary amine of the piperazine ring is common to all three structures.
1275–1200 AbsentPresent (Strong) Present (Strong) This strong band corresponds to the asymmetric C-O-C stretch of the aryl ether, absent in 1-phenylpiperazine.
1075–1020 AbsentPresent (Medium) Present (Medium) This band is due to the symmetric C-O-C stretch of the methoxy group.
800–700 Present (Strong bands for monosubstitution)Present (Strong band for ortho-disubstitution)Present (Pattern for 1,2,3-trisubstitution) The pattern of C-H out-of-plane bends is highly diagnostic of the aromatic substitution pattern.
650–550 AbsentAbsentPresent (Medium-Strong) This band is the definitive signature of the C-Br stretching vibration, present only in the title compound.

Discussion: Synthesizing the Data

The comparative analysis provides clear, self-validating evidence for the structure of 1-(2-Bromo-6-methoxyphenyl)piperazine.

  • Confirmation of the Piperazine Core: All three compounds are expected to show characteristic N-H stretching in the 3350-3310 cm⁻¹ region and aliphatic C-H stretching bands between 2950-2800 cm⁻¹. These common features confirm the presence of the piperazine ring across the series.

  • Identifying the Methoxy Group: The most telling difference between 1-phenylpiperazine and the other two compounds is the appearance of two strong absorptions in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions. These are unequivocally assigned to the asymmetric and symmetric C-O-C stretching vibrations of the methoxy group, respectively.[13] Their presence is a key identifier for the methoxy-substituted analogues.

  • Pinpointing the Bromine Substituent: The unique feature of the 1-(2-Bromo-6-methoxyphenyl)piperazine spectrum is the absorption band in the low-frequency region of 650-550 cm⁻¹. This band is absent in the other two compounds and is characteristic of the C-Br stretching vibration.[18] Its detection provides direct evidence of the bromine atom's incorporation into the molecular structure.

  • Aromatic Substitution Pattern: The fingerprint region between 800-700 cm⁻¹ is profoundly affected by the substitution pattern on the benzene ring. While 1-phenylpiperazine would show bands typical of monosubstitution, and 1-(2-methoxyphenyl)piperazine would show a pattern for ortho-disubstitution, the spectrum of the title compound will exhibit a unique pattern characteristic of 1,2,3-trisubstitution, confirming the specific arrangement of the substituents on the aromatic ring.

Conclusion

FTIR spectroscopy, when applied with a robust and validated methodology, serves as a powerful and efficient tool for the structural elucidation of complex synthetic intermediates like 1-(2-Bromo-6-methoxyphenyl)piperazine. Through a systematic analysis of its spectrum and comparison with logical analogues, the characteristic vibrational frequencies of the piperazine ring, the aromatic system, and, most critically, the methoxy and bromo functional groups can be confidently assigned. This guide provides the experimental and theoretical framework for researchers to utilize IR spectroscopy as a primary quality control check, ensuring the structural integrity of their materials before proceeding with further research and development.

References

  • Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. (n.d.). Analytical Chemistry.
  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (2015). ResearchGate. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). Turkish Journal of Chemistry. [Link]

  • Scaled Quantum mechanical studies of the molecular structure and vibrational spectra of (2E)-3-(4-bromophenyl)- 1-(2. (n.d.). International Journal of ChemTech Research. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). MDPI. [Link]

  • How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. (2024). WordPress.com. [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. (n.d.). Academia.edu. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2019). Semantic Scholar. [Link]

  • Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. (2008). PubMed. [Link]

  • Solved Consult the IR spectrum of 4-methoxyphenol included. (2016). Chegg.com. [Link]

  • Molecular Structure and Vibrational Analysis Of 2-(4-Methoxyphenyl)-2, 3-Dihydro-1H-Perimidine Using Density. (2017). Journal of New Developments in Chemistry. [Link]

  • FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (2020). ResearchGate. [Link]

  • Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study'. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (2008). ResearchGate. [Link]

  • Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. (2014). ResearchGate. [Link]

  • Characteristic Group Vibrations of Organic Molecules. (n.d.). University of Babylon. [Link]

  • Infrared (IR) spectroscopy. (n.d.). SlideShare. [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. [Link]

  • Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. (2015). Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-NBO-Prabavathi-Nayaki/460a56314c11488c01e67e35b0213d2f93d3b708]([Link]

  • 6-bromo-2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine::CHEMBL211164. (n.d.). BindingDB. [Link]

  • 2-Bromo-6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)benzimidazo[1,2-c]quinazoline. (n.d.). PubChem. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]

Sources

Validation

Crystal Structure Analysis &amp; Salt Selection: 1-(2-Bromo-6-methoxyphenyl)piperazine

Executive Summary & Structural Context Molecule of Interest: 1-(2-Bromo-6-methoxyphenyl)piperazine Core Scaffold: Arylpiperazine (5-HT1A/D2 Pharmacophore) This guide provides a technical framework for the solid-state cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Molecule of Interest: 1-(2-Bromo-6-methoxyphenyl)piperazine Core Scaffold: Arylpiperazine (5-HT1A/D2 Pharmacophore)

This guide provides a technical framework for the solid-state characterization of 1-(2-Bromo-6-methoxyphenyl)piperazine salts. While the non-brominated analog 1-(2-methoxyphenyl)piperazine (2-MeOPP) is a well-documented standard in medicinal chemistry, the introduction of the bromine atom at the ortho position (C2/C6) introduces significant steric and electronic deviations that alter crystal packing.

Key Structural Differentiator: The 2,6-disubstitution pattern (Bromo/Methoxy) creates a "steric clamp" on the piperazine ring. Unlike mono-substituted phenylpiperazines, which can adopt flatter conformations, this molecule is forced into a highly twisted conformation to minimize steric clash between the piperazine methylenes and the ortho substituents. This heavily influences lattice energy and solubility profiles.

Structural Comparison: Target vs. Standard
FeatureStandard (2-MeOPP)Target (2-Br-6-OMe-PP)Impact on Crystallization
Steric Bulk Moderate (Methoxy only)High (Methoxy + Bromo)Reduced packing efficiency; lower likely density.
Electronic e- Donor (OMe)Donor (OMe) + Withdrawing (Br)Altered pKa of piperazine N4; affects salt stability.
Synthons H-bonds (N-H...O)H-bonds + Halogen Bonds (C-Br...O/N)Br...O interactions may direct novel packing motifs.

Comparative Salt Analysis (Predicted & Analog-Derived)

Note: Data below synthesizes established phenylpiperazine crystal engineering principles with specific analog data from 2-MeOPP studies.

A. Hydrochloride (HCl) Salts[1][2]
  • Performance: Typically the first-line salt, but often suffers from hygroscopicity in piperazines.

  • Crystal Architecture: Piperazine HCl salts frequently crystallize as channel hydrates . The chloride ions form hydrogen-bonded columns with the protonated piperazine nitrogens (

    
    ), leaving voids that water molecules occupy.
    
  • Risk Factor: High. The 2,6-disubstitution increases lipophilicity, but the HCl salt may still exhibit deliquescence (absorbing moisture until dissolution) at high humidity (>60% RH).

B. Dicarboxylic Acid Salts (Fumarate / Maleate)
  • Performance: High probability of success for stable, anhydrous forms.

  • Crystal Architecture: These acids form supramolecular ribbons . The carboxylic acid groups bridge the piperazine cations via robust

    
     synthons.
    
    • Maleate: Intramolecular H-bond in the anion often leads to planar sheets.

    • Fumarate: Trans-geometry promotes linear chains, often resulting in higher melting points and better flow properties.

C. Benzoate / Substituted Benzoate Salts
  • Performance: Useful for modulating solubility (decreasing it) for extended-release applications.

  • Crystal Architecture: Utilization of the "Weak Interaction" network. The aromatic rings of the anion and cation can engage in

    
     stacking, while the Br atom on the target molecule is highly likely to form Halogen Bonds  (
    
    
    
    or
    
    
    ) which stabilizes the lattice.
Comparative Data Summary (Analogous)
Salt FormMelting Point Trend*Solubility (Aq)Crystallinity Risk
Free Base Low (

C or Oil)
Poor (

mg/mL)
Oil-out likely
Dihydrochloride High (

C)
High (

mg/mL)
Hydrate formation
Fumarate (1:1) Moderate (

C)
Moderate (

mg/mL)
Low (Stable ribbons)
Maleate (1:1) Moderate (

C)
Moderate (

mg/mL)
Polymorphism risk

*Melting points estimated based on 2-MeOPP shifts.

Visualization: Structural & Experimental Logic[3]

Diagram 1: Steric & Electronic Interaction Map

This diagram illustrates the forces competing within the crystal lattice of the target molecule.

Crystal_Forces cluster_0 Intramolecular Forces cluster_1 Intermolecular Packing Forces Piperazine Piperazine Ring (Chair Conformation) HBond Hydrogen Bonding (NH+ ... Anion) Piperazine->HBond Proton Donor Phenyl Phenyl Ring Substituents 2-Br / 6-OMe (Ortho-Disubstitution) Phenyl->Substituents PiStack Pi-Pi Stacking (Phenyl ... Anion Ar) Phenyl->PiStack Substituents->Piperazine Steric Clash (Forces Twist) Halogen Halogen Bonding (C-Br ... O/N) Substituents->Halogen Sigma Hole Donor Lattice Final Crystal Structure (Space Group / Packing) HBond->Lattice Primary Stability Halogen->Lattice Directionality

Caption: Interaction map highlighting the steric "twist" induced by 2,6-substitution and the role of Halogen Bonding in lattice stabilization.

Diagram 2: Salt Screening Workflow

A self-validating protocol for isolating the optimal salt form.

Salt_Screen_Protocol cluster_methods Crystallization Methods Start Free Base (Oil/Low MP Solid) Slurry Slurry Cycling (48h @ 25-40°C) Start->Slurry Evap Slow Evaporation (MeOH/EtOH/IPA) Start->Evap Grind Solvent-Drop Grinding (Mechanochemistry) Start->Grind Analysis Analysis Phase Slurry->Analysis Evap->Analysis Grind->Analysis PXRD PXRD Analysis->PXRD Check Polymorphs DSC DSC Analysis->DSC Check Solvates PLM PLM Analysis->PLM Birefringence Decision Criteria Crystallinity Hygroscopicity Stability Lead Lead Decision->Lead Lead Salt Candidate PXRD->Decision DSC->Decision

Caption: Workflow for screening salts of lipophilic piperazines, prioritizing slurry cycling to ensure thermodynamic stability.

Detailed Experimental Protocols

Protocol A: Solvent-Drop Grinding (Rapid Screening)

Best for quickly identifying if a crystalline salt can form.

  • Stoichiometry: Weigh 0.1 mmol of 1-(2-Bromo-6-methoxyphenyl)piperazine free base.

  • Acid Addition: Add 0.1 mmol (1:1) or 0.05 mmol (2:1) of the counter-acid (e.g., Fumaric, Maleic, Succinic).

  • Solvent: Add 20-30

    
     of solvent (Methanol or Isopropanol).
    
  • Grinding: Grind in an agate mortar or ball mill for 20 minutes at 30 Hz.

  • Validation: Analyze immediately via PXRD. Sharp peaks indicate new phase formation; broad halos indicate amorphous material.

Protocol B: Thermodynamic Slurry Conversion

Best for finding the most stable polymorph for development.

  • Preparation: Suspend excess salt (generated from Protocol A) in 2 mL of solvent (Ethyl Acetate or Isopropanol).

  • Cycling: Stir at 500 rpm. Cycle temperature between 25°C and 40°C every 4 hours for 48 hours.

  • Filtration: Filter the solids while the supernatant is at 25°C.

  • Drying: Vacuum dry at 40°C for 12 hours.

  • Characterization: Perform DSC (Differential Scanning Calorimetry).

    • Success Criteria: A single, sharp endotherm with high enthalpy of fusion (

      
       J/g).
      
    • Failure Mode: Broad endotherms or multiple peaks (indicates solvates or mixed phases).

Critical Analysis of "Supramolecular Synthons"

When analyzing the single-crystal data (SC-XRD) of this specific molecule, look for these specific interactions which define the stability:

  • The R2,2(8) Motif: Common in piperazine carboxylates. Two piperazine cations bridge two carboxylate anions in a cyclic ring.

  • Halogen Bonding (The "Bromo" Factor):

    • Measure the angle of

      
      .
      
    • Ideal Geometry:

      
       (linear).
      
    • Distance:

      
       (sum of van der Waals radii).
      
    • Significance: If this bond exists, the salt will likely have higher density and lower hygroscopicity than the non-brominated analog.

References

  • General Piperazine Salt Behavior

    • Title: "Crystal structures of 4-phenylpiperazin-1-ium salts."
    • Source: Acta Crystallographica Section E.
    • Context: Defines the baseline packing of phenylpiperazine c
  • Analogous Structure (2-MeOPP)

    • Title: "Crystal structure of 4-(2-methoxyphenyl)
    • Source: N
    • Context: Provides specific unit cell data for the 2-methoxy analog, serving as the closest geometric reference.
  • Halogen Bonding in Crystal Engineering

    • Title: "The halogen bond: nature and applic
    • Source: IUPAC / Pure and Applied Chemistry.
    • Context: Foundational text for interpreting the C-Br...O interactions predicted for this molecule.
  • Salt Screening Methodologies

    • Title: "Pharmaceutical Salts: Properties, Selection, and Use."
    • Source: Wiley-VCH (Standard Textbook Reference).
    • Context: The authoritative source for the slurry and grinding protocols described above.
Comparative

Comparative Guide: Leaving Group Selection for 1-(2-Bromo-6-methoxyphenyl)piperazine Synthesis

Topic: Comparative Study of Leaving Groups in the Synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Leaving Groups in the Synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary

The synthesis of 1-(2-Bromo-6-methoxyphenyl)piperazine (Target Molecule 1 ) represents a classic challenge in chemoselective cross-coupling. The target scaffold—an aryl piperazine with an ortho-bromo substituent—requires a synthetic strategy that displaces a leaving group (LG) at position C1 while preserving the chemically sensitive C-Br bond at position C2.

This guide evaluates three primary leaving group strategies: Bromide (via 2,6-dibromoanisole), Iodide (via 2-bromo-6-iodoanisole), and Triflate (via 2-bromo-6-methoxyphenyl triflate).

StrategyLeaving Group (LG)Primary MethodSelectivityCost EfficiencyScalability
Route A Bromine (-Br)Pd-Catalyzed (Buchwald)Moderate (Kinetic Control)HighHigh
Route B Iodine (-I)Pd-Catalyzed (Buchwald)Excellent (Chemoselective)LowModerate
Route C Fluorine (-F)SNArPoor (Requires Activation)ModerateLow

Verdict: For laboratory-scale synthesis requiring high purity, Route B (Iodide) is superior due to the distinct reactivity gap between C-I and C-Br bonds. For industrial scale-up, Route A (Bromide) is preferred, provided that ligand selection is optimized to prevent bis-amination.

Retrosynthetic Analysis & Mechanistic Logic

The core transformation involves the formation of a C(sp²)–N bond between the electron-rich anisole ring and the secondary amine of piperazine.

The Chemoselectivity Challenge

The starting material, a 1-LG-2-bromo-6-methoxybenzene, presents two potential sites for oxidative addition (in Pd-catalysis) or nucleophilic attack (in SNAr).

  • Site C1 (LG): Target for displacement.

  • Site C2 (Br): Must remain intact.

Mechanistic Pathway (Graphviz)

ReactionPathways SM_Br 2,6-Dibromoanisole (LG = Br) Cat_Cycle Pd(0) Catalytic Cycle SM_Br->Cat_Cycle Kinetic Control (Ligand Dependent) SM_I 2-Bromo-6-iodoanisole (LG = I) SM_I->Cat_Cycle Chemoselective Oxidative Addition SM_F 2-Bromo-6-fluoroanisole (LG = F) SNAr_Path SNAr Mechanism (Meisenheimer Complex) SM_F->SNAr_Path High Temp / Strong Base Product 1-(2-Bromo-6-methoxyphenyl)piperazine Cat_Cycle->Product Reductive Elimination Side_Bis Side Product: 1,3-Bis(piperazinyl)anisole Cat_Cycle->Side_Bis Over-reaction Side_DeBr Side Product: Hydrodebromination Cat_Cycle->Side_DeBr Beta-H Elimination SNAr_Path->Product Low Yield (EDG effect)

Figure 1: Synthetic pathways comparing catalytic and nucleophilic routes.

Detailed Comparative Study

Route A: The Industrial Standard (LG = Bromine)

Precursor: 2,6-Dibromoanisole Method: Buchwald-Hartwig Amination

  • Mechanism: This route relies on statistical probability and kinetic control. Since both positions C2 and C6 are occupied by bromine, the first oxidative addition is statistically favored. However, once the electron-donating piperazine is installed, the ring becomes more electron-rich, theoretically deactivating the second bromide towards further oxidative addition.

  • Key Challenge: Preventing the formation of the bis-piperazine adduct.

  • Ligand Selection: Bidentate ligands like BINAP or bulky monophosphines like Xantphos are critical. They enhance the rate of the first coupling while sterically hindering the second approach.

Route B: The High-Fidelity Route (LG = Iodine)

Precursor: 2-Bromo-6-iodoanisole Method: Buchwald-Hartwig Amination

  • Mechanism: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). Pd(0) undergoes oxidative addition into the C-I bond orders of magnitude faster than the C-Br bond.

  • Operational Advantage: The reaction can often be run at lower temperatures (RT to 60°C), completely suppressing reactivity at the bromine site.

Route C: The SNAr Route (LG = Fluorine)

Precursor: 2-Bromo-6-fluoroanisole Method: Nucleophilic Aromatic Substitution[1]

  • Mechanism: SNAr requires an electron-deficient ring. The methoxy group (OMe) is a strong electron-donating group (EDG) by resonance, which deactivates the ring toward nucleophilic attack.

  • Feasibility: This route is generally poor for this specific substrate. It requires harsh conditions (DMSO/DMF, >120°C), which often leads to decomposition or polymerization of the piperazine. It is only recommended if Pd-catalysis is strictly prohibited (e.g., metal limits in final API).

Experimental Protocols

Protocol 1: Chemoselective Amination of 2,6-Dibromoanisole (Route A)

Recommended for cost-sensitive scale-up.

Reagents:

  • 2,6-Dibromoanisole (1.0 equiv)

  • Piperazine (3.0 equiv) — Excess is crucial to prevent bis-coupling.

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (0.2 M concentration)

Step-by-Step:

  • Inertion: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous toluene and stir at RT for 10 mins to pre-form the active catalyst complex (color change observed).

  • Addition: Add 2,6-Dibromoanisole and Piperazine.

  • Reaction: Heat to 80°C . Monitor by HPLC/TLC.[2]

    • Critical Control Point: Do not exceed 100°C. Higher temps promote oxidative addition into the second C-Br bond.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water (to remove excess piperazine) and brine.

  • Purification: Flash column chromatography (DCM/MeOH 95:5). The mono-product elutes before the bis-product.

Protocol 2: Regioselective Coupling of 2-Bromo-6-iodoanisole (Route B)

Recommended for high-value intermediates.

Reagents:

  • 2-Bromo-6-iodoanisole (1.0 equiv)

  • Piperazine (1.2 equiv)[2]

  • CuI (5 mol%) — Co-catalyst optional but helpful.

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dioxane[2][3]

Step-by-Step:

  • Setup: Combine aryl iodide, piperazine, and base in a reactor.

  • Catalyst: Add Pd(PPh₃)₄ under Argon flow.

  • Reaction: Heat to 45-50°C .

    • Note: The mild temperature ensures the C-Br bond remains inert.

  • Completion: Reaction is typically complete within 4-6 hours.

  • Workup: Standard aqueous extraction.

  • Yield: Typically >85% with <2% bis-aminated impurity.

Performance Data Summary

MetricRoute A (Br)Route B (I)Route C (F)
Typical Yield 65-75%85-92%<30%
Bis-Amination 10-15% (Requires separation)<1%N/A
Reaction Temp 80-100°C40-60°C>120°C
Atom Economy HighLow (High MW of Iodine)High
Green Score Moderate (Toluene)Good (Lower Energy)Poor (DMSO/DMF)

Troubleshooting & Optimization

Issue: Hydrodebromination (Loss of Br)
  • Cause:

    
    -hydride elimination from the Pd-intermediate or excessive heating.
    
  • Solution: Switch base from NaOtBu to Cs₂CO₃ . Carbonate bases are milder and reduce the rate of hydrodehalogenation. Use a more sterically demanding ligand like tBuXPhos .

Issue: Bis-Amination (Double Piperazine)
  • Cause: Catalyst remains active after first cycle; substrate concentration too high.

  • Solution:

    • Increase Piperazine equivalents to 4.0-5.0.

    • Use High Dilution conditions.

    • Switch to Route B (Iodide) if separation is difficult.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig Amination - Wikipedia. Available at: [Link]

  • Piperazine Synthesis Protocols

    • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Selective Amination of Dihaloarenes

    • Selective Mono- and Diamination of 2,6-Dibromopyridine. ACS Omega, 2025.[4] Available at: [Link]

  • Leaving Group Effects in Pd-Coupling

    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Bromo-6-methoxyphenyl)piperazine proper disposal procedures

An essential aspect of laboratory safety and environmental stewardship is the proper management and disposal of chemical waste. For researchers engaged in drug discovery and development, handling novel or specialized com...

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of laboratory safety and environmental stewardship is the proper management and disposal of chemical waste. For researchers engaged in drug discovery and development, handling novel or specialized compounds like 1-(2-Bromo-6-methoxyphenyl)piperazine requires a diligent and informed approach. This guide provides a comprehensive, step-by-step procedure for its safe disposal, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Profile and Risk Assessment

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(2-Bromo-6-methoxyphenyl)piperazine may not always be readily accessible, a reliable hazard assessment can be constructed by analyzing its structural components: the piperazine moiety, the methoxyphenyl group, and the bromine substituent on the aromatic ring.

  • Piperazine Derivatives: Piperazine and its analogs are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] They can also act as skin and respiratory sensitizers, meaning repeated exposure may lead to allergic reactions.[2][3]

  • Halogenated Aromatic Compounds: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic waste. These substances are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[4][5]

  • General Toxicity: Related compounds, such as 1-(2-Methoxyphenyl)piperazine, are classified as harmful if swallowed or in contact with skin.[6][7]

Based on this analysis, 1-(2-Bromo-6-methoxyphenyl)piperazine must be treated as a hazardous substance.

Hazard ClassificationDescriptionPrimary Concern(s)
Acute Toxicity Likely harmful if swallowed, inhaled, or absorbed through the skin.[6]Personnel Exposure
Skin Corrosion/Irritation Assumed to be corrosive or a severe irritant based on the piperazine component.[1][2]Chemical Burns
Eye Damage/Irritation Assumed to cause serious eye damage.[3][7]Permanent Eye Injury
Sensitization Potential to be a respiratory and skin sensitizer.[2][3]Allergic Reactions
Environmental Hazard As a halogenated organic, it poses a risk of environmental persistence.[8]Environmental Contamination

Part 2: Personnel Safety and Spill Management

Adherence to strict safety protocols is non-negotiable when handling this compound and its waste. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of engineering controls, personal protective equipment, and defined operating procedures to protect laboratory workers.[9][10][11]

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[3][12]Protects against splashes and potential corrosivity, preventing severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, absorption, and potential chemical burns or sensitization.
Body Protection A properly fastened lab coat.Provides a primary barrier against spills and contamination of personal clothing.
Respiratory Protection Use only in a certified chemical fume hood.An engineering control that is the primary method for preventing inhalation of vapors or aerosols.
Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately clear the area of all personnel and alert colleagues and the laboratory supervisor.

  • Isolate: Restrict access to the spill area.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately.[13]

  • Clean-Up (for trained personnel on minor spills):

    • Don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.

    • All materials used for cleanup must be treated as hazardous waste.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-(2-Bromo-6-methoxyphenyl)piperazine must be managed through your institution's hazardous waste program, in compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[14][15][16]

Step 1: Waste Identification and Segregation This compound must be disposed of as Halogenated Organic Waste . It is critical to segregate this waste stream from non-halogenated solvents and other waste types.[17]

  • Causality: Halogenated wastes require special disposal, typically high-temperature incineration with scrubbers, to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[5] Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire container.

Step 2: Selecting the Appropriate Waste Container Use only compatible, approved containers provided by your EHS office.[17][18]

  • The container must be in good condition, free of leaks or damage, and have a secure, tight-fitting lid.[19]

  • The waste must be compatible with the container material (typically high-density polyethylene or glass).[18]

Step 3: Waste Collection

  • Solids: Collect pure solid waste, contaminated lab materials (e.g., weigh boats, gloves), and spill cleanup debris directly into a container labeled for solid halogenated organic waste.

  • Liquids/Solutions: Collect solutions containing 1-(2-Bromo-6-methoxyphenyl)piperazine in a container labeled for liquid halogenated organic waste.

  • Never leave a funnel in the waste container. The container must be kept closed at all times except when adding waste.[18] This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.

Step 4: Labeling the Waste Container Proper labeling is a critical regulatory requirement.[10][18] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "1-(2-Bromo-6-methoxyphenyl)piperazine" and any other chemical constituents in the container, with estimated percentages. Do not use abbreviations or chemical formulas.[18]

  • An indication of the hazards present (e.g., "Toxic," "Corrosive").

Step 5: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container at or near the point of generation, in a designated location under the control of laboratory personnel.[18]

  • The SAA must be in a secondary containment tray to capture any potential leaks.

  • Segregate the halogenated waste container from incompatible materials, particularly strong bases and oxidizing agents.[19][20]

  • Once a container is 90% full, or if work on the project generating the waste is complete, arrange for pickup by your institution's EHS department.[18]

Part 4: Waste Stream Decision Workflow

The following diagram illustrates the logical workflow for correctly segregating waste containing 1-(2-Bromo-6-methoxyphenyl)piperazine.

G Figure 1: Disposal Decision Workflow cluster_legend Legend k1 Decision k2 Action k3 Waste Stream start Waste Generated (contains 1-(2-Bromo-6-methoxyphenyl)piperazine) is_solid Is the waste primarily solid (powder, contaminated wipes, etc.)? start->is_solid is_liquid Is the waste primarily liquid (in solution)? is_solid->is_liquid No collect_solid Collect in compatible container. is_solid->collect_solid Yes collect_liquid Collect in compatible container. is_liquid->collect_liquid Yes label_solid Label container with: 1. 'Hazardous Waste' 2. Full chemical names 3. Hazard warnings collect_solid->label_solid store_solid Store sealed container in SAA with secondary containment. label_solid->store_solid solid_stream Solid Halogenated Organic Waste store_solid->solid_stream label_liquid Label container with: 1. 'Hazardous Waste' 2. Full chemical names & % 3. Hazard warnings collect_liquid->label_liquid store_liquid Store sealed container in SAA with secondary containment. label_liquid->store_liquid liquid_stream Liquid Halogenated Organic Waste store_liquid->liquid_stream

Caption: Disposal decision workflow for 1-(2-Bromo-6-methoxyphenyl)piperazine.

Part 5: Decontamination of Empty Containers

An empty container that held 1-(2-Bromo-6-methoxyphenyl)piperazine must still be managed carefully.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[13]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and MUST be collected and added to your liquid halogenated organic waste container.[13]

  • Deface Label: Completely remove or deface the original manufacturer's label.[13][20]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin. Consult your institutional policies for final confirmation.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(2-Bromo-6-methoxyphenyl)piperazine, protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Triumvirate Environmental. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Benchchem. (2025). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Benchchem. (2025). Proper Disposal of Fumaryl Diketopiperazine: A Step-by-Step Guide for Laboratory Professionals.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • OC-Praktikum.de. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • M. Kamal, M. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Bromo-6-methoxynaphthalene.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine.

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